Benzyl (chlorosulfonyl)carbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
benzyl N-chlorosulfonylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO4S/c9-15(12,13)10-8(11)14-6-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCSYQDOKTDVISP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20565888 | |
| Record name | Benzyl (chlorosulfonyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20565888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89979-13-5 | |
| Record name | Phenylmethyl N-(chlorosulfonyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89979-13-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl (chlorosulfonyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20565888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | benzyl N-(chlorosulfonyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Technical Whitepaper: Benzyl (chlorosulfonyl)carbamate
A Versatile Electrophile for Sulfamoylation and "Burgess-Type" Transformations
Executive Summary
Benzyl (chlorosulfonyl)carbamate (CAS: 89979-13-5) is a high-value electrophilic reagent used primarily in the synthesis of sulfamides, sulfonylureas, and as a precursor to "Burgess-type" dehydrating agents.[1] Structurally, it combines the orthogonal protection of a benzyloxycarbonyl (Cbz) group with the potent reactivity of a chlorosulfonyl moiety. Unlike the classic methyl-derived Burgess reagent precursor, the benzyl variant offers a protecting group strategy compatible with hydrogenolysis, making it indispensable in peptide mimetic synthesis and late-stage drug functionalization.
Part 1: Chemical Identity & Structural Dynamics
The compound is an activated sulfamoyl chloride derivative. Its reactivity is driven by the highly electrophilic sulfur atom, which is susceptible to nucleophilic attack, and the acidic proton on the nitrogen (if not deprotonated), which allows for the formation of inner salts.
| Property | Specification |
| IUPAC Name | This compound |
| Common Names | Cbz-sulfamoyl chloride; Benzyl N-(chlorosulfonyl)carbamate |
| CAS Number | 89979-13-5 |
| Molecular Formula | C₈H₈ClNO₄S |
| Molecular Weight | 249.67 g/mol |
| Physical State | White to off-white crystalline solid (often prepared in situ) |
| Solubility | Soluble in DCM, THF, Benzene, Toluene; Reacts with water |
| Stability | Moisture sensitive; hydrolyzes to benzyl carbamate and HCl/H₂SO₄ |
Structural Reactivity Profile
The molecule possesses two distinct electrophilic centers and one nucleophilic site (after deprotonation):
-
Sulfur (S=O): The primary site for nucleophilic attack by amines or alcohols.
-
Carbon (C=O): Less reactive due to resonance stabilization but involved in decomposition pathways.
-
Nitrogen (N-H): Acidic (pKa ~ -0.5 to 1 predicted). Deprotonation by tertiary amines (e.g., TEA) generates the sulfonylisocyanate anion equivalent or the inner salt (Burgess-type).
Part 2: Synthesis & Preparation Protocols
The standard synthesis involves the controlled reaction of Chlorosulfonyl Isocyanate (CSI) with Benzyl Alcohol . This reaction is rapid, exothermic, and requires strict anhydrous conditions.
Protocol 1: Preparation of this compound
Note: This procedure generates the reagent for immediate use or isolation under inert atmosphere.
Reagents:
-
Chlorosulfonyl Isocyanate (CSI) [Corrosive, Moisture Sensitive]
-
Benzyl Alcohol (Anhydrous)
-
Dichloromethane (DCM) or Benzene (Anhydrous)
-
Inert Atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Purge with Nitrogen.
-
CSI Solution: Charge the flask with CSI (1.0 equiv) and anhydrous DCM (0.2 M concentration). Cool the solution to 0°C using an ice bath.
-
Addition: Dissolve Benzyl Alcohol (1.0 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the CSI solution over 30 minutes.
-
Mechanistic Insight: The hydroxyl group attacks the isocyanate carbon. The low temperature prevents the "Lossen-type" rearrangement or side reactions at the sulfur atom.
-
-
Reaction: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature over 1 hour.
-
Validation: The formation of the carbamate is quantitative. Aliquots can be checked via NMR (disappearance of BnOH signals, shift of benzylic protons).
-
Usage: The resulting solution of this compound is typically used directly in subsequent coupling steps.
Visualizing the Synthesis Pathway:
Figure 1: The stoichiometric reaction of CSI and Benzyl Alcohol to form the target carbamate.
Part 3: Applications in Drug Design & Synthesis
1. Synthesis of Unsymmetrical Sulfamides
Sulfamides (
-
Mechanism: The reagent reacts with a primary or secondary amine (
) to form the Cbz-protected sulfamide. -
Deprotection: The Cbz group can be removed via catalytic hydrogenation (
) to reveal the free sulfamide, which can be further functionalized.
2. "Burgess-Type" Dehydrations
By reacting this compound with triethylamine (TEA), one generates the Benzyl Burgess Reagent (inner salt).
-
Utility: This zwitterion promotes the dehydration of secondary and tertiary alcohols to alkenes (syn-elimination) or the cyclization of hydroxyamides to oxazolines.
-
Advantage: Unlike the methyl variant (classic Burgess), the benzyl variant allows for orthogonal removal if the reaction stalls or if side-products are formed.
Protocol 2: Synthesis of Cbz-Protected Sulfamides
-
Preparation: Prepare this compound (1.0 equiv) in DCM as described in Protocol 1.
-
Amine Addition: Cool the solution to 0°C. Add the target amine (1.0 equiv) and a base (Triethylamine or DIPEA, 1.1 equiv) dropwise.
-
Critical Control: The base is essential to scavenge the HCl byproduct. Without it, the amine may protonate and become non-nucleophilic.
-
-
Workup: Stir at RT for 2–4 hours. Quench with water.[2][3] Extract with DCM.
-
Purification: Silica gel chromatography (typically EtOAc/Hexanes).
Visualizing the Reaction Divergence:
Figure 2: Divergent reactivity pathways: Nucleophilic substitution (Sulfamides) vs. Elimination/Cyclization (Burgess).
Part 4: Safety & Stability Guidelines
The handling of this compound requires adherence to strict safety protocols due to its corrosive nature and potential for violent decomposition.
| Hazard Class | Description | Mitigation |
| Corrosive | Causes severe skin burns and eye damage (Category 1B). | Wear chemical-resistant gloves (Nitrile/Neoprene), face shield, and lab coat. |
| Moisture Sensitive | Reacts violently with water to release HCl and CO₂. | Store under inert gas (Ar/N₂). Use flame-dried glassware. |
| Thermal Instability | May decompose at elevated temperatures (>50°C). | Perform reactions at 0°C–RT. Do not distill. |
| Sensitizer | Potential respiratory and skin sensitizer.[3][4] | Use exclusively in a fume hood. |
Self-Validating Safety Check:
-
Before starting: Ensure a saturated Sodium Bicarbonate (
) quench bath is prepared to neutralize any accidental spills or excess reagent. -
During reaction: Monitor internal temperature; exotherms indicate rapid reaction or decomposition.
References
-
Burgess, E. M., Penton, H. R., & Taylor, E. A. (1973). Thermal reactions of alkyl N-carbomethoxysulfamate esters. Journal of Organic Chemistry , 38(1), 26-31. Link
-
Nicolaou, K. C., et al. (2002). New uses for the Burgess reagent in chemical synthesis: methods for the facile and stereoselective formation of sulfamidates. Chemistry – A European Journal , 10(21), 5581-5606. Link
-
Maki, T., Tsuritani, T., & Yasukata, T. (2014).[5] A Mild Method for the Synthesis of Carbamate-Protected Guanidines Using the Burgess Reagent. Organic Letters , 16(7), 1868–1871. Link
-
Common Chemistry. (n.d.). This compound Details. CAS Registry No. 89979-13-5.[1][6] Link
-
Organic Syntheses. (1977). Methyl (chlorosulfonyl)carbamate and Burgess Reagent Preparation. Org. Synth. 56, 40. Link
Sources
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- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. chemos.de [chemos.de]
- 5. A Mild Method for the Synthesis of Carbamate-Protected Guanidines Using the Burgess Reagent [organic-chemistry.org]
- 6. guidechem.com [guidechem.com]
Technical Whitepaper: Benzyl (chlorosulfonyl)carbamate
The following technical guide details the properties, synthesis, and applications of Benzyl (chlorosulfonyl)carbamate , a critical reagent for the controlled introduction of sulfamoyl moieties and the preparation of "Burgess-type" dehydration agents.[1]
CAS Number: 89979-13-5
Synonyms: N-(Benzyloxycarbonyl)sulfamoyl chloride; (Chlorosulfonyl)carbamic acid benzyl ester
Formula:
Executive Summary
This compound is a highly reactive, bifunctional electrophile derived from chlorosulfonyl isocyanate (CSI).[1] It serves as a pivotal intermediate in medicinal chemistry, primarily utilized for two strategic purposes:[1][4]
-
Synthesis of N-unsubstituted Sulfamides: It acts as a "masked" sulfamoyl chloride, allowing the formation of mono-substituted sulfamides (
) via a protection-deprotection strategy (Cbz-removal) that is difficult to achieve with simple sulfuryl chloride chemistry.[1] -
Burgess Reagent Analogs: It is the direct precursor to the "Benzyl Burgess Reagent," a mild dehydrating agent used to convert alcohols to alkenes or carbamates under neutral conditions.[1]
This guide provides a rigorous analysis of its chemical behavior, handling protocols, and applications in drug discovery.[1]
Chemical Identity & Properties
Structural Analysis
The molecule features a central nitrogen atom flanked by two potent electrophilic groups: a chlorosulfonyl group (
-
Electrophilic Hierarchy: The chlorosulfonyl group is highly reactive toward nucleophiles (amines, alcohols), while the carbamate moiety provides stability and orthogonal protection.[1]
-
Leaving Group Ability: The chloride is an excellent leaving group, facilitating rapid substitution reactions.[1]
Physical Properties
| Property | Data |
| Appearance | White to off-white crystalline solid (low melting) |
| Density | ~1.495 g/cm³ (Predicted) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate, Toluene |
| Stability | Moisture sensitive; hydrolyzes to benzyl carbamate and sulfuric acid.[1][5] |
| Storage | -20°C under inert atmosphere (Argon/Nitrogen). |
Synthesis & Mechanism[1]
Preparation from Chlorosulfonyl Isocyanate (CSI)
The reagent is synthesized by the controlled addition of benzyl alcohol to chlorosulfonyl isocyanate (CSI).[1] CSI possesses two electrophilic sites: the isocyanate carbon and the sulfur atom.[1]
-
Mechanistic Insight: The reaction relies on the kinetic preference of the nucleophilic hydroxyl group of benzyl alcohol for the isocyanate carbon over the sulfonyl chloride.[1] This selectivity is high at low temperatures (
), producing the carbamate while leaving the sulfonyl chloride intact.[1]
Synthesis Protocol
-
Setup: Flame-dried glassware,
atmosphere. -
Solvent: Anhydrous Dichloromethane (DCM) or Toluene.[1]
-
Reagents:
-
Procedure:
Mechanistic Pathways (Graphviz)[1]
Figure 1: Synthesis and divergent application pathways of this compound.[1] The reagent acts as a linchpin for both sulfamide synthesis and dehydration chemistry.[1]
Applications in Drug Discovery[1]
Synthesis of N-Unsubstituted Sulfamides
The sulfamide moiety (
The CAS 89979-13-5 Advantage: Using this compound allows for the sequential addition of amines.[1]
-
Coupling: React reagent with Amine 1
. -
Deprotection: Catalytic hydrogenation (
) removes the Cbz group cleanly, releasing and toluene, yielding the primary sulfamide .[1]
The "Benzyl Burgess" Reagent
While the classical Burgess reagent (Methyl N-(triethylammoniumsulfonyl)carbamate) is standard for dehydrating secondary and tertiary alcohols to alkenes, the Benzyl analog offers distinct advantages in solubility and stability profiles.[1]
-
Preparation: Reaction of CAS 89979-13-5 with Triethylamine in benzene or THF precipitates the inner salt (Burgess analog).[1]
-
Utility: Mild dehydration of acid-sensitive substrates (e.g., converting primary amides to nitriles, or alcohols to alkenes) without epimerization.[1]
Experimental Protocol: Synthesis of a Cbz-Protected Sulfamide
Objective: To synthesize Benzyl N-(butylsulfamoyl)carbamate as a model reaction.
Materials:
-
This compound (CAS 89979-13-5): 1.0 equiv (prepared in situ or commercial)[1]
-
Triethylamine (TEA): 1.1 equiv[1]
-
Dichloromethane (DCM): Anhydrous[1]
Step-by-Step Methodology:
-
Preparation of Reagent Solution: Dissolve 2.5 g (10 mmol) of this compound in 20 mL of anhydrous DCM. Cool to
(dry ice/acetone bath). Note: Low temperature prevents side reactions with the carbamate carbonyl.[1] -
Nucleophilic Addition: Mix n-Butylamine (10 mmol) and TEA (11 mmol) in 10 mL DCM. Add this solution dropwise to the reagent solution over 20 minutes.[1]
-
Reaction: Allow the mixture to warm to
over 2 hours. Monitor by TLC (SiO2, 50% EtOAc/Hexanes).[1] The starting sulfonyl chloride is highly polar/reactive; the product is less polar.[1] -
Workup:
-
Purification: Recrystallize from EtOAc/Hexanes or purify via flash chromatography.
Safety & Handling
-
Corrosivity: The reagent releases HCl upon hydrolysis.[1] Causes severe skin burns and eye damage.[1][9]
-
Moisture Sensitivity: Violent reaction with water.[1] Always handle under inert gas.[1]
-
Pressure: If stored in a sealed vessel at room temperature, decomposition may generate
and HCl gas, creating a pressure hazard.[1] Vent containers carefully.
References
-
Graf, R. (1963).[1] Chlorosulfonyl Isocyanate. Organic Syntheses, 46, 23. Link
-
Burgess, E. M., Penton, H. R., & Taylor, E. A. (1973).[1] Thermal reactions of alkyl N-carbomethoxysulfamate esters. The Journal of Organic Chemistry, 38(1), 26-31.[1] Link[1]
-
Beaudoin, S. (2001).[1] Chlorosulfonyl Isocyanate. Encyclopedia of Reagents for Organic Synthesis. Link
-
Winum, J. Y., et al. (2006).[1] Sulfamates and their therapeutic potential. Medicinal Research Reviews, 26(6), 767-792.[1] Link[1]
Sources
- 1. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 2. guidechem.com [guidechem.com]
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- 4. nbinno.com [nbinno.com]
- 5. pubs.acs.org [pubs.acs.org]
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- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemos.de [chemos.de]
Physical properties of Benzyl (chlorosulfonyl)carbamate (melting point, solubility)
Technical Whitepaper: Physical Characterization and Handling of Benzyl (chlorosulfonyl)carbamate
Executive Summary
This compound is a specialized electrophilic reagent widely utilized in organic synthesis for the preparation of sulfamides, sulfamates, and "Burgess-type" dehydrating agents.[1] As a carbamate derivative of chlorosulfonyl isocyanate (CSI), it serves as a critical intermediate for introducing the benzyloxycarbonyl (Cbz) protecting group onto sulfonamide motifs.
This guide provides a definitive technical analysis of its physical properties, solubility profile, and handling requirements. Due to its high moisture sensitivity and thermal instability, this compound requires rigorous adherence to inert atmosphere protocols.
Critical Identification & Correction
Note on CAS Registry Number: A common database error or confusion exists regarding the CAS number for this compound.
-
Incorrect CAS: 14167-18-1 (Salcomine / Cobalt, N,N'-bis(salicylidene)ethylenediamine).[4][5]
-
Advisory: Researchers must verify the chemical structure (C₈H₈ClNO₄S) rather than relying solely on the CAS number 14167-18-1 when sourcing this material.
Chemical Identity Table
| Property | Specification |
| IUPAC Name | This compound |
| Common Name | Cbz-sulfamoyl chloride; (Chlorosulfonyl)carbamic acid benzyl ester |
| CAS Number | 89979-13-5 |
| Molecular Formula | C₈H₈ClNO₄S |
| Molecular Weight | 249.67 g/mol |
| SMILES | C1=CC=C(C=C1)COC(=O)NS(=O)(=O)Cl |
Physical Properties Deep Dive
Appearance and State
-
Physical State: Crystalline Solid.[4]
-
Appearance: White to off-white powder or needles.[4]
-
Odor: Acrid, pungent odor (characteristic of sulfonyl chlorides).
Melting Point and Thermal Stability
Unlike stable organic solids, this compound is thermally labile.
-
Melting Point: Decomposes upon heating. [4]
-
While the methyl analog (Methyl (chlorosulfonyl)carbamate) has a reported melting point of 70–72 °C (dec), the benzyl derivative is often used immediately after preparation or stored at low temperatures.
-
Operational Insight: Do not attempt to determine a melting point using standard open-capillary methods without inert gas protection, as atmospheric moisture will degrade the sample before the melting transition is observed.
-
-
Storage Temperature: -20 °C (Freezer) .
-
Long-term storage at room temperature leads to degradation, releasing HCl and CO₂.
-
Solubility Profile
The solubility of this compound is dictated by its reactivity. It is an electrophile that reacts violently with nucleophilic solvents.
| Solvent Class | Compatibility | Solubility Status | Notes |
| Chlorinated Solvents | High | Highly Soluble | Dichloromethane (DCM) and Chloroform are the standard solvents for synthesis and use.[4] |
| Aromatic Hydrocarbons | High | Soluble | Soluble in Benzene and Toluene .[4] Often used for recrystallization or precipitation. |
| Ethers | Moderate | Soluble | Soluble in THF and Diethyl Ether, though anhydrous conditions are critical to prevent hydrolysis.[4] |
| Alkanes | Low | Insoluble | Pentane and Hexane are used as anti-solvents to precipitate the product during purification.[4] |
| Water / Alcohols | Incompatible | Reacts (Decomposes) | Reacts rapidly to form the corresponding sulfamate or sulfuric acid derivatives.[4] |
Synthesis & Handling Protocol
Due to its commercial scarcity and instability, this reagent is frequently prepared in situ or fresh in the lab. The following protocol ensures high purity and safety.
Preparation Workflow (Standardized)
Reaction: Chlorosulfonyl Isocyanate (CSI) + Benzyl Alcohol → this compound.[4][6][7][8]
-
Setup: Flame-dry a 3-neck round-bottom flask. Equip with a magnetic stir bar, addition funnel, and N₂ inlet.[6]
-
Solvent: Charge flask with Chlorosulfonyl Isocyanate (1.0 equiv) in anhydrous DCM (0.5 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition: Dropwise add Benzyl Alcohol (1.0 equiv) dissolved in a minimal amount of DCM over 30 minutes.
-
Critical Control Point: Maintain temperature < 5 °C to prevent decarboxylation.
-
-
Reaction: Stir at 0 °C for 30 minutes, then allow to warm to Room Temperature (RT) for 1 hour.
-
Isolation:
-
Storage: Transfer immediately to a vial flushed with Argon and store at -20 °C .
Handling Precautions
-
Moisture Sensitivity: The chlorosulfonyl group (-SO₂Cl) hydrolyzes to release HCl.[4] Always handle in a fume hood.
-
Corrosivity: Causes severe skin burns and eye damage.[4] Wear acid-resistant gloves and a face shield.[4]
Mechanistic & Workflow Visualization
The following diagram illustrates the synthesis pathway and the critical "Solubility vs. Reactivity" decision tree for choosing solvents.
Figure 1: Synthesis workflow and solvent compatibility logic for this compound.[4]
References
-
Guidechem. (2024).[4][9] (Chlorosulfonyl)carbamic Acid Benzyl Ester - CAS 89979-13-5 Properties and Data. Retrieved from [4]
-
Royal Society of Chemistry (RSC). (2014). Supporting Information: Synthesis of this compound. Retrieved from [4]
-
National Institutes of Health (NIH). (2023).[4] Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. Retrieved from [4]
-
Organic Syntheses. (1977).[4] Methyl (chlorosulfonyl)carbamate and Burgess Reagent Preparation. Org.[4] Synth. 1977, 56, 40. Retrieved from [4]
-
BenchChem. (2024).[4][9] Fluorosulfonyl isocyanate and Chlorosulfonyl derivatives: Handling and Physical Properties. Retrieved from [4]
Sources
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- 2. Page loading... [wap.guidechem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. ocheminc.com [ocheminc.com]
- 5. chembk.com [chembk.com]
- 6. Fluorosulfonyl isocyanate | 1495-51-8 | Benchchem [benchchem.com]
- 7. WO2017060874A1 - N-sulfonylated pyrazolo[3,4-b]pyridin-6-carboxamides and method of use - Google Patents [patents.google.com]
- 8. WO2017060874A1 - N-sulfonylated pyrazolo[3,4-b]pyridin-6-carboxamides and method of use - Google Patents [patents.google.com]
- 9. acgpubs.org [acgpubs.org]
An In-depth Technical Guide to Benzyl (chlorosulfonyl)carbamate: Synthesis, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Benzyl (chlorosulfonyl)carbamate, a versatile reagent with significant potential in synthetic chemistry and drug discovery. From its fundamental properties to detailed experimental protocols, this document serves as a critical resource for researchers leveraging this compound in their work.
Core Compound Identifiers
At the heart of our discussion is the precise identification of this compound. The following table summarizes its key chemical identifiers.
| Identifier | Value | Source |
| IUPAC Name | (Chlorosulfonyl)carbamic Acid Benzyl Ester | |
| CAS Number | 89979-13-5 | |
| InChIKey | BCSYQDOKTDVISP-UHFFFAOYSA-N | |
| SMILES | C(OCC1=CC=CC=C1)(=O)NS(Cl)(=O)=O | |
| Molecular Formula | C₈H₈ClNO₄S | |
| Molecular Weight | 249.67 g/mol |
Introduction to a Versatile Synthetic Intermediate
This compound is a bifunctional molecule of significant interest in organic synthesis, particularly in the fields of medicinal chemistry and drug development. The presence of both a benzyloxycarbonyl protecting group and a reactive chlorosulfonyl moiety makes it a valuable building block for the introduction of a protected sulfamoyl group or for the construction of more complex molecular architectures.
The carbamate functionality is a well-established peptide bond surrogate, known for its chemical stability and ability to enhance cell membrane permeability.[1] This characteristic is highly desirable in drug design. Furthermore, benzyl carbamate derivatives have been identified as crucial intermediates in the synthesis of high-profile therapeutics, including HIV-integrase inhibitors.[2] The strategic incorporation of a sulfonyl group can further modulate the physicochemical and pharmacological properties of a molecule, making this compound a key player in the synthesis of novel bioactive compounds.
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound is most effectively achieved through a two-step process, commencing with the preparation of the precursor, benzyl carbamate.
Step 1: Synthesis of Benzyl Carbamate
Benzyl carbamate is readily synthesized from benzyl chloroformate and ammonia.[3] This reaction is a robust and well-documented procedure.
Materials:
-
Benzyl chloroformate
-
Concentrated ammonium hydroxide (sp. gr. 0.90)
-
Deionized water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Beaker or flask
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
In a well-ventilated fume hood, cool a volume of concentrated ammonium hydroxide in an ice bath with vigorous stirring.
-
Slowly add benzyl chloroformate dropwise to the cold, stirring ammonium hydroxide solution. A white precipitate will form.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 30 minutes.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold deionized water to remove any residual salts.
-
Dry the purified benzyl carbamate, an off-white to light beige powder, under vacuum.[4]
Step 2: Chlorosulfonylation of Benzyl Carbamate
The second step involves the reaction of benzyl carbamate with a suitable chlorosulfonylating agent. Chlorosulfonyl isocyanate (CSI) is a highly effective reagent for this transformation, leading to the formation of this compound.[5]
Materials:
-
Benzyl carbamate
-
Chlorosulfonyl isocyanate (CSI)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Nitrogen or argon atmosphere setup
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Addition funnel
-
Ice bath
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve benzyl carbamate in anhydrous dichloromethane.
-
Cool the solution in an ice bath.
-
In a separate, dry addition funnel, prepare a solution of chlorosulfonyl isocyanate in anhydrous dichloromethane.
-
Slowly add the CSI solution dropwise to the cooled, stirring solution of benzyl carbamate.
-
After the addition is complete, add anhydrous pyridine to the reaction mixture to act as a base and facilitate the reaction.
-
Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture can be carefully quenched with water. The organic layer is then separated, washed, dried, and concentrated under reduced pressure to yield the crude product.
-
Purification can be achieved through recrystallization or column chromatography.
Caption: Synthetic workflow for this compound.
Applications in Drug Discovery and Medicinal Chemistry
The unique structural features of this compound make it a highly valuable intermediate in the synthesis of pharmaceutically active compounds.
-
Introduction of the Benzyloxycarbonyl (Cbz) Protecting Group: The Cbz group is a widely used protecting group for amines in peptide synthesis and other organic transformations. This compound offers a direct route to introduce this group onto a sulfonamide nitrogen.
-
Synthesis of Novel Sulfonamides: The reactive chlorosulfonyl group can readily react with a variety of nucleophiles, particularly amines, to form new sulfonamide derivatives. This allows for the rapid generation of compound libraries for high-throughput screening in drug discovery programs.
-
Precursor to Bioactive Molecules: As an analogue of other benzyl carbamate derivatives, this compound is a promising precursor for the synthesis of inhibitors for various enzymes, such as HIV-integrase.[2]
Caption: Applications of this compound in drug discovery.
Safety and Handling
This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Inhalation: Avoid inhaling dust or vapors. Use a respirator if ventilation is inadequate.
-
Skin and Eye Contact: In case of contact, immediately flush the affected area with copious amounts of water.
-
Reactivity: The chlorosulfonyl group is sensitive to moisture and will react with water to release hydrochloric acid. Handle under anhydrous conditions.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as water, bases, and oxidizing agents.
Conclusion
This compound is a valuable and versatile intermediate for organic synthesis, particularly in the realm of medicinal chemistry. Its ability to introduce both a key protecting group and a reactive handle for further functionalization makes it a powerful tool for the synthesis of novel and complex molecules with potential therapeutic applications. The protocols and information provided in this guide are intended to empower researchers to safely and effectively utilize this important compound in their scientific endeavors.
References
- Kaur, R., & Kishore, D. (2014). Organic Carbamates in Drug Design and Medicinal Chemistry. Mini reviews in medicinal chemistry, 14(9), 747–763.
-
PubChem. (n.d.). Benzyl n-[2-(chlorosulfonyl)-1-cyclopentylethyl]carbamate. Retrieved from [Link]
-
The Role of Benzyl Carbamate Derivatives in Modern Drug Synthesis. (n.d.). Retrieved from [Link]
-
The Chemistry of Benzyl Carbamate: Synthesis and Applications Explained. (n.d.). Retrieved from [Link]
- Yıldız, T., & Çavuşoğlu, T. (2022). A safe alternative synthesis of primary carbamates from alcohols; in vitro and in silico assessments as an alternative acetylcholinesterase inhibitors. Journal of molecular structure, 1266, 133529.
- Zhang, L., Lin, D., Sun, X., Curley, K., Martin, J. C., & Schinazi, R. F. (2020). N-Chlorosulfonyl carbamate-enabled, photoinduced amidation of quinoxalin-2(1H)-ones. Chemical communications (Cambridge, England), 56(88), 13568–13571.
Sources
- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Benzyl carbamate synthesis - chemicalbook [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. A safe alternative synthesis of primary carbamates from alcohols; in vitro and in silico assessments as an alternative acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: Stability and Reactivity Profile of Benzyl (chlorosulfonyl)carbamate
A Note to the Researcher: Comprehensive investigation into the stability and reactivity of Benzyl (chlorosulfonyl)carbamate reveals a notable scarcity of detailed, publicly available scientific literature. While the compound is commercially available, in-depth studies characterizing its stability under various conditions and its broader reactivity profile are not extensively documented. This guide, therefore, is constructed based on established principles of organic chemistry, data from structurally related compounds, and the limited specific information available. It aims to provide a predictive and rationalized profile to guide researchers in handling and utilizing this reagent, emphasizing the need for careful experimental evaluation.
Introduction: A Bifunctional Reagent with Latent Potential
This compound, with the CAS number 89979-13-5, is a unique bifunctional molecule that merges the protective nature of the benzyloxycarbonyl (Cbz) group with the high reactivity of a sulfonyl chloride. This combination suggests its potential utility in organic synthesis, particularly in the construction of complex sulfonamide and carbamate-containing architectures relevant to medicinal chemistry and materials science. The inherent reactivity of the chlorosulfonyl moiety positions it as a potent electrophile, while the benzyl carbamate portion offers a stable, yet cleavable, nitrogen-protecting group. Understanding the interplay between these two functionalities is paramount for its effective and safe utilization.
Molecular Structure and Physicochemical Properties
A foundational understanding of this compound begins with its structural features and predicted properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Method |
| Molecular Formula | C₈H₈ClNO₄S | - |
| Molecular Weight | 249.67 g/mol | - |
| CAS Number | 89979-13-5 | - |
| Appearance | Predicted to be a solid at room temperature | Analogy to similar compounds |
| Solubility | Expected to be soluble in aprotic organic solvents (e.g., DCM, THF, acetonitrile) and reactive with protic solvents (e.g., water, alcohols) | Chemical principles |
Stability Profile: Navigating a Reactive Landscape
The stability of this compound is dictated by the susceptibility of its functional groups to various environmental factors. The primary concern is the highly electrophilic sulfonyl chloride, which is prone to hydrolysis and nucleophilic attack.
Hydrolytic Stability
The chlorosulfonyl group is highly susceptible to hydrolysis. Contact with water, including atmospheric moisture, will lead to the rapid formation of the corresponding sulfonic acid and hydrochloric acid. This decomposition pathway is autocatalytic due to the generation of acid.
Caption: Hydrolytic decomposition of this compound.
Handling and Storage Recommendations:
-
Strict Anhydrous Conditions: All handling and reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. A desiccator is highly recommended for long-term storage.
Thermal Stability
While specific data is unavailable, compounds containing sulfonyl chloride and benzyl groups can exhibit thermal instability. At elevated temperatures, decomposition is likely to occur, potentially leading to the release of hazardous gases such as sulfur dioxide, hydrogen chloride, and carbon dioxide. The benzyl group may also undergo thermal degradation.
Experimental Protocol: Preliminary Thermal Stability Assessment (Small Scale)
-
Place a small, accurately weighed sample (1-2 mg) in a TGA (Thermogravimetric Analysis) pan.
-
Heat the sample under a controlled nitrogen atmosphere at a slow ramp rate (e.g., 5-10 °C/min).
-
Monitor for mass loss, which indicates the onset of decomposition.
-
Couple the TGA to a mass spectrometer (MS) or Fourier-transform infrared spectrometer (FTIR) to identify the evolved gases.
This experiment will provide a crucial understanding of the compound's thermal limits and the nature of its decomposition products.
Reactivity Profile: A Highly Electrophilic Reagent
The reactivity of this compound is dominated by the electrophilic nature of the sulfur atom in the chlorosulfonyl group. This makes it a prime target for a wide range of nucleophiles.
Reactions with Nucleophiles
The primary mode of reaction for this compound is nucleophilic substitution at the sulfonyl group.
Caption: General reaction scheme with nucleophiles.
4.1.1. Amines: Reaction with primary and secondary amines is expected to proceed rapidly to form the corresponding N-substituted benzyl sulfamoylcarbamates. This reaction is likely to be highly exothermic and should be performed at low temperatures with controlled addition of the amine. A stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) is required to neutralize the generated HCl.
4.1.2. Alcohols and Phenols: In the presence of a base, alcohols and phenols will react to form the corresponding sulfonate esters. This reaction may be slower than with amines due to the lower nucleophilicity of alcohols.
4.1.3. Water: As discussed in the stability section, water acts as a nucleophile, leading to hydrolysis.
Potential for Intramolecular Reactions
The proximity of the carbamate nitrogen to the electrophilic sulfonyl chloride raises the possibility of intramolecular cyclization under certain conditions, although this is likely to be less favorable than intermolecular reactions with stronger nucleophiles.
Reactivity of the Benzyl Carbamate Moiety
The Cbz group is a well-established protecting group for amines and is generally stable to a wide range of reaction conditions. Its primary mode of cleavage is through catalytic hydrogenolysis.
Experimental Protocol: Deprotection of the Cbz Group
-
Dissolve the Cbz-protected compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Add a catalytic amount of palladium on activated carbon (Pd/C, typically 5-10 mol%).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate to obtain the deprotected amine.
Applications in Drug Development and Organic Synthesis
The unique structure of this compound suggests its utility as a building block in the synthesis of compounds with potential biological activity. The sulfamoylcarbamate moiety is present in some bioactive molecules, and this reagent provides a direct route to this functional group. Furthermore, its application in the synthesis of novel sulfonamides and as a precursor to other reactive intermediates warrants further exploration. A recent study has shown the use of N-chlorosulfonyl carbamates in photoinduced amidation reactions, indicating a potential for novel reactivity under photochemical conditions.[1]
Safety and Handling
Given its reactive nature, this compound should be handled with extreme care.
Table 2: Hazard Profile and Handling Precautions
| Hazard | Precaution |
| Corrosive | Causes severe skin burns and eye damage. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. |
| Moisture Sensitive | Reacts with water to produce corrosive HCl gas. Handle under inert atmosphere and in a well-ventilated fume hood. |
| Inhalation Hazard | May be harmful if inhaled. Avoid breathing dust, fumes, or vapors. |
First Aid Measures:
-
Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Conclusion: A Reagent for Further Exploration
This compound is a reagent with significant, yet largely untapped, potential in organic synthesis. Its high reactivity, stemming from the chlorosulfonyl group, necessitates careful handling and a thorough understanding of its stability profile. While the available data is limited, the principles of organic chemistry provide a solid framework for predicting its behavior. Further research into the stability and reactivity of this compound is crucial to fully unlock its synthetic utility and enable its broader application in the development of novel chemical entities.
References
- Due to the limited specific literature on this compound, a comprehensive list of direct references is not available.
-
Chemical Communications. (n.d.). N-Chlorosulfonyl carbamate-enabled, photoinduced amidation of quinoxalin-2(1H)-ones. Retrieved from [Link][1]
Sources
Commercial availability and suppliers of Benzyl (chlorosulfonyl)carbamate
Executive Summary
Benzyl (chlorosulfonyl)carbamate (CAS: 89979-13-5 ) is a specialized electrophilic reagent used primarily for the introduction of the
While commercially available from specialized fine chemical suppliers, its high susceptibility to hydrolysis and thermal instability necessitates a strategic approach to sourcing. This guide analyzes the trade-offs between commercial procurement and in situ preparation, providing a validated technical framework for decision-making.
Chemical Profile & Stability
Understanding the physicochemical limitations of this reagent is prerequisite to successful sourcing.
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 89979-13-5 |
| Molecular Formula | |
| Molecular Weight | 249.67 g/mol |
| Physical State | White to off-white crystalline solid (pure) or viscous oil (crude) |
| Storage Condition | |
| Main Hazard | Moisture Sensitive : Rapidly hydrolyzes to benzyl carbamate and sulfuric acid.[1][2][3] |
Critical Stability Note: The chlorosulfonyl group (
Commercial Supply Landscape
Unlike robust commodity reagents (e.g., Benzyl chloroformate), this compound is not typically stocked for immediate dispatch by generalist catalog leaders (e.g., Sigma-Aldrich/Merck) in all regions. It is the domain of specialized fine chemical synthesis houses.
Valid Commercial Suppliers
-
Biosynth Carbosynth: A primary verified source offering gram-scale quantities (25mg to 250mg+).[1]
-
AK Scientific: Stocks research-grade material, typically shipping from US/global hubs.[1]
-
Enamine / Combi-Blocks: Often list this compound as part of their building block libraries for "made-to-order" or short-lead-time synthesis.[1]
Procurement Risk Assessment
| Risk Factor | Impact | Mitigation Strategy |
| Transit Hydrolysis | High | Mandate dry ice shipping.[1] Do not accept ambient shipment. |
| Purity Degradation | Medium | Verify purity via |
| Lead Time | High | 2–4 weeks is common for fresh batches; avoid "in-stock" items sitting for >6 months.[1] |
Strategic Decision Matrix: Make vs. Buy
Due to the instability of the reagent, the "Make" option is often superior to "Buy" for campaigns requiring
Figure 1: Sourcing decision logic based on scale and stability requirements.
Technical Protocol: In Situ Preparation (The "Make" Protocol)
If the decision is to synthesize, the following protocol is the industry standard for generating high-activity reagent. This method utilizes Chlorosulfonyl Isocyanate (CSI) , a highly reactive precursor.
Safety Warning: CSI is corrosive and reacts violently with water. Perform all operations in a fume hood under inert atmosphere.
Reagents:
-
Chlorosulfonyl Isocyanate (CSI): (Sigma-Aldrich/Merck) - Distill if yellow/dark.[1]
-
Benzyl Alcohol: Dry, anhydrous.[4]
-
Solvent: Dichloromethane (DCM) or Toluene (Anhydrous).
Step-by-Step Workflow:
-
Setup: Flame-dry a round-bottom flask under
flow. Charge with anhydrous DCM ( concentration relative to alcohol). -
CSI Addition: Add CSI (1.0 equiv) to the flask. Cool the system to
(ice bath). Strict temperature control is vital to prevent polymerization. -
Alcohol Addition: Dissolve Benzyl Alcohol (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the CSI solution over 30 minutes.
-
Reaction: Stir at
for 30–60 minutes. -
Utilization: The resulting solution contains pure this compound.
-
Do not isolate if possible.
-
Add the nucleophile (e.g., amine + triethylamine) directly to this solution for the subsequent sulfamoylation step.
-
Figure 2: Reaction pathway for the generation and consumption of the reagent.[1]
Applications in Drug Discovery
This reagent is the "Benzyl" analog of the classic Burgess Reagent precursor. It is specifically utilized when the
-
Sulfamide Synthesis: Reacting with primary/secondary amines yields Cbz-protected sulfamides.[1]
-
Burgess-Type Reagents: Reaction with triethylamine yields the inner salt, which acts as a dehydrating agent or for stereoselective sulfamidate formation from epoxides [1].[8]
References
-
Nicolaou, K. C., et al. (2004).[8] "New Uses for the Burgess Reagent in Chemical Synthesis: Methods for the Facile and Stereoselective Formation of Sulfamidates." Angewandte Chemie International Edition.
-
Burgess, E. M., et al. (1973). "Conversion of Primary Alcohols to Urethanes via the Inner Salt of Methyl (Carboxysulfamoyl)triethylammonium Hydroxide."[4] Organic Syntheses, Coll.[9] Vol. 5, p.709. (Describes the methyl-analog protocol adapted for benzyl).
-
Biosynth Carbosynth. "Benzyl N-(chlorosulfonyl)carbamate Product Page." Commercial Catalog. [1]
Sources
- 1. (Chlorosulfonyl)carbaMic Acid Benzyl Ester | 89979-13-5 [chemicalbook.com]
- 2. guidechem.com [guidechem.com]
- 3. CN102553598A - Catalyst for synthetizing benzyl carbamate, preparation method and application - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. atlanchimpharma.com [atlanchimpharma.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. New uses for the Burgess reagent in chemical synthesis: methods for the facile and stereoselective formation of sulfamidates, glycosylamines, and sulfamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
Safety data sheet (SDS) for Benzyl (chlorosulfonyl)carbamate
This guide serves as a technical monograph and advanced safety manual for Benzyl (chlorosulfonyl)carbamate . It is designed for research scientists and process chemists who require a mechanistic understanding of the compound's reactivity, hazards, and application in drug discovery.
CAS: 89979-13-5 | Formula:
Part 1: Chemical Identity & Critical Distinction
⚠️ CRITICAL WARNING: Do not confuse this compound with Benzyl carbamate (CAS 621-84-1) .[2]
-
Benzyl carbamate: Stable, non-corrosive solid.
-
This compound: Highly reactive, corrosive electrophile.
This compound is a "masked" sulfamoyl chloride, typically synthesized by the reaction of Chlorosulfonyl Isocyanate (CSI) with benzyl alcohol. It serves as a pivotal intermediate for introducing the
Physicochemical Profile
| Property | Data | Experimental Note |
| Physical State | Viscous Oil or Low-Melting Solid | Tendency to supercool; crystallizes upon standing at -20°C. |
| Reactivity | High Moisture Sensitivity | Hydrolyzes rapidly to release HCl gas and |
| Solubility | DCM, THF, Toluene, EtOAc | Reacts violently with water, alcohols, and amines.[2] |
| Storage | -20°C, Inert Atmosphere (Ar/N2) | Store in a desiccator. Degradation indicated by pressure buildup (CO2). |
Part 2: Hazard Dynamics & Toxicology (Mechanistic Safety)
Standard SDSs list hazards; this section explains the causality to enable better risk assessment.
The Hydrolysis Cascade (The Primary Hazard)
The chlorosulfonyl group (
Mechanism of Injury:
-
Immediate: Reaction with water generates Hydrochloric Acid (HCl) (chemical burn/respiratory damage).[4]
-
Secondary: Decarboxylation releases Carbon Dioxide (
) (pressure hazard in sealed waste). -
Residue: Formation of Sulfamic Acid derivatives (acidic residue).
Toxicology Profile
-
Skin/Eye: Category 1B Corrosive (H314).[5] The mechanism is desiccation followed by acid hydrolysis within the tissue. Irreversible corneal damage is possible immediately upon contact.
-
Inhalation: The vapor pressure is low, but aerosols or evolved HCl gas are lachrymators. Inhalation causes chemical pneumonitis.[6]
Part 3: Operational Handling Protocol (Self-Validating System)
A. Engineering Controls[9]
-
Primary: Fume hood with sash at lowest working height.
-
Secondary: All transfers must occur under positive nitrogen pressure (Schlenk line or balloon).
-
PPE: Nitrile gloves (double gloved) are insufficient for prolonged contact. Use Silver Shield/4H laminate gloves if handling neat material. Wear a face shield over safety glasses.
B. Synthesis & Transfer Workflow
Most researchers generate this reagent in situ because isolated commercial stocks degrade.
Protocol: Preparation from CSI (0.1 mol scale)
-
Setup: Flame-dried 3-neck Round Bottom Flask (RBF) with addition funnel and
inlet. -
Charge: Add Chlorosulfonyl Isocyanate (CSI) (1.0 eq) in anhydrous DCM (
). Cool to 0°C . -
Addition: Add Benzyl Alcohol (1.0 eq) dropwise over 30 mins.
-
Why? The reaction is exothermic.[7] Rapid addition causes "runaway" temperature spikes, leading to decarboxylation (
loss) and formation of sulfamoyl chloride byproducts.
-
-
Validation: Monitor by TLC (product is less polar than alcohol) or crude NMR (
shift of benzylic protons). -
Use: Use the resulting solution immediately for the next step (e.g., sulfamoylation of an amine).
C. Quenching & Waste Disposal
NEVER pour neat reagent into the sink or a waste drum.
-
Quench: Dilute the reaction mixture with DCM. Pour slowly onto a stirred slurry of Ice + Saturated Sodium Bicarbonate (
) . -
Wait: Allow
evolution to cease (bubbling stops). -
Check pH: Ensure aqueous layer is basic (pH > 8).
-
Disposal: Separate layers. Aqueous goes to basic waste; organic goes to halogenated solvent waste.
Part 4: Synthetic Utility in Drug Development
This reagent is a "soft" alternative to sulfuryl chloride for creating sulfamides, a pharmacophore found in anticonvulsants and enzyme inhibitors.
Workflow: Burgess-Type Transformations & Sulfamides
The reagent reacts with nucleophiles (amines/alcohols) to form protected sulfamates or sulfamides.
Key Application: The "Burgess" Analog
While the Methyl analog (Burgess Reagent) is used for dehydration of alcohols to alkenes, the Benzyl analog allows for:
-
Orthogonal Protection: The Cbz group can be removed via hydrogenolysis (
), leaving other acid-sensitive groups (like Boc) intact. -
Sulfamoylation: It acts as a delivery vector for the
group after deprotection.
Part 5: Emergency Response
-
Spill (Liquid): Cover with dry lime or soda ash. Do not use water.[6][8] Scoop into a dry container and transport to a fume hood for controlled quenching.
-
Exposure (Skin): Immediate flushing with water for 15 minutes is critical. If "sticky" residue remains, use Polyethylene Glycol (PEG 400) followed by water.
-
Fire: Use
or Dry Chemical.[4][9] Do not use water jets , as this will generate a cloud of HCl gas.
References
-
Chemical Identity & Properties
-
Synthetic Application (Burgess Reagents)
-
AtlanChim Pharma: Synthetic applications of Burgess reagent.[10][11] (Detailed mechanism on sulfamoyl carbamate formation). Link
-
Nicolaou, K. C., et al. "New Uses for the Burgess Reagent in Chemical Synthesis." Chemistry – A European Journal (2004). (Describes the utility of sulfamoyl carbamates). Link
-
-
Precursor Safety (CSI)
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. (Chlorosulfonyl)carbaMic Acid Benzyl Ester | 89979-13-5 [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 5. chemos.de [chemos.de]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. fishersci.com [fishersci.com]
- 10. atlanchimpharma.com [atlanchimpharma.com]
- 11. New uses for the Burgess reagent in chemical synthesis: methods for the facile and stereoselective formation of sulfamidates, glycosylamines, and sulfamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Benzyl (chlorosulfonyl)carbamate reaction with aromatic compounds
An Application Guide to the Electrophilic Aminosulfonylation of Aromatic Compounds Using Benzyl (chlorosulfonyl)carbamate
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the reaction between aromatic compounds and this compound, a powerful electrophilic reagent typically generated in situ from benzyl alcohol and chlorosulfonyl isocyanate (CSI). This reaction facilitates the direct introduction of a protected sulfamoyl group (specifically, an N-benzyloxycarbonylsulfamoyl moiety) onto an aromatic ring, a transformation of significant value in the synthesis of pharmaceuticals and other fine chemicals. We will delve into the underlying reaction mechanism, provide detailed, field-tested experimental protocols, discuss the scope and limitations of the methodology, and emphasize critical safety procedures.
Introduction and Scientific Context
Electrophilic Aromatic Substitution (EAS) stands as a cornerstone of organic synthesis, enabling the functionalization of aromatic rings.[1] While classic EAS reactions like nitration and Friedel-Crafts acylation are well-established, the direct introduction of sulfamoyl groups (aminosulfonylation) offers unique advantages for drug development, particularly in creating sulfonamide derivatives.
The reagent at the heart of this application, this compound, is most practically prepared immediately before use by the reaction of benzyl alcohol with chlorosulfonyl isocyanate (CSI). CSI is an exceptionally reactive isocyanate, known for its utility in crafting diverse molecular architectures, including carbamates, lactams, and sulfamides.[2] The resulting this compound acts as a potent electrophile precursor, enabling the sulfonylation of various aromatic substrates. The final products, N-(benzyloxycarbonyl)arylsulfonamides, are stable, protected sulfonamides that can be readily deprotected via standard methods like catalytic hydrogenation to yield the primary arylsulfonamide.
The Reaction Mechanism: A Stepwise Approach
The overall transformation proceeds through a classic Electrophilic Aromatic Substitution pathway. The key is understanding how the potent electrophile is generated and consumed.
Step 1: In Situ Formation of the Reactive Reagent
The process begins with the rapid and exothermic reaction between the hydroxyl group of benzyl alcohol and the highly electrophilic carbon of the isocyanate group in chlorosulfonyl isocyanate (CSI). This nucleophilic addition yields the key intermediate, benzyl N-(chlorosulfonyl)carbamate.
Step 2: Generation of the Active Electrophile
While the N-chlorosulfonylcarbamate can be electrophilic, its reactivity is dramatically enhanced by dissociation of the chloride ion. This step, which may be spontaneous or facilitated by a Lewis acid catalyst (e.g., AlCl₃) for less reactive arenes, generates a highly reactive N-(benzyloxycarbonyl)sulfamoyl cation or a related polarized complex. This species is a powerful electrophile, primed for attack by the aromatic ring.
Step 3: Nucleophilic Attack and Formation of the Sigma Complex
The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophilic sulfur atom.[3] This is the rate-determining step of the substitution.[4] The attack disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex.[5]
Step 4: Re-aromatization to Yield the Final Product
In the final, rapid step, a weak base (such as the Cl⁻ released in Step 2 or solvent) abstracts a proton from the sp³-hybridized carbon of the sigma complex. This restores the aromatic π-system and yields the final N-(benzyloxycarbonyl)arylsulfonamide product.
Experimental Protocols
CRITICAL SAFETY NOTE: Chlorosulfonyl isocyanate (CSI) is a highly corrosive, toxic, and moisture-sensitive reagent that reacts violently with water.[6] All manipulations must be performed by trained personnel in a certified chemical fume hood under an inert atmosphere (e.g., nitrogen or argon). Appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, a face shield, and chemically resistant gloves (e.g., butyl rubber), is mandatory.[7]
Protocol 1: In Situ Preparation of this compound Reagent
Objective: To prepare a solution of the active electrophilic reagent for immediate use in the subsequent aromatic substitution reaction.
Materials:
-
Chlorosulfonyl isocyanate (CSI), 98%
-
Benzyl alcohol, anhydrous (≥99.8%)
-
Dichloromethane (DCM), anhydrous (distilled from CaH₂)
-
Two-neck round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Pressure-equalizing dropping funnel, oven-dried
-
Nitrogen/Argon inlet adapter and bubbler
-
Ice-water bath
Procedure:
-
Assemble the dry glassware. Flame-dry the apparatus under a flow of inert gas and allow it to cool to room temperature.
-
In the fume hood, charge the two-neck flask with anhydrous dichloromethane (approx. 0.5 M final concentration) and a magnetic stir bar.
-
Carefully draw chlorosulfonyl isocyanate (1.0 eq) into a dry syringe and add it dropwise to the stirring DCM.
-
Place the flask in an ice-water bath and cool the solution to 0 °C.
-
Dissolve anhydrous benzyl alcohol (1.0 eq) in a small volume of anhydrous DCM and add it to the dropping funnel.
-
Add the benzyl alcohol solution dropwise to the cold, stirring CSI solution over 15-20 minutes. Maintain the internal temperature below 5 °C.
-
Causality: The reaction is exothermic. Slow, cold addition prevents uncontrolled temperature increases and potential side reactions.
-
-
After the addition is complete, stir the reaction mixture at 0 °C for an additional 30 minutes. The resulting clear solution of benzyl N-(chlorosulfonyl)carbamate is now ready for use in Protocol 2. Do not attempt to isolate the intermediate.
Protocol 2: General Procedure for Aromatic Aminosulfonylation
Objective: To react the in situ generated reagent with an aromatic substrate to form the desired N-(benzyloxycarbonyl)arylsulfonamide.
Materials:
-
Solution of benzyl N-(chlorosulfonyl)carbamate from Protocol 1
-
Aromatic substrate (e.g., Anisole, Toluene, Benzene), 1.0-1.2 eq
-
Lewis acid catalyst (e.g., Aluminum chloride, AlCl₃), anhydrous (optional, for less reactive substrates)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To the cold (0 °C) solution of the reagent from Protocol 1, add the aromatic substrate (1.0 eq for activated rings, 1.2 eq for benzene) either neat or as a solution in a small amount of anhydrous DCM.
-
For Activated/Neutral Arenes (e.g., Anisole, Toluene, Benzene): Stir the reaction at 0 °C and allow it to slowly warm to room temperature over 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
For Deactivated Arenes (Optional): If the substrate is electron-poor, a Lewis acid catalyst may be required. Cool the mixture to -20 °C and add anhydrous AlCl₃ (1.1 eq) portion-wise, keeping the temperature low. Stir at low temperature for 1-2 hours before allowing it to warm slowly.
-
Causality: Lewis acids complex with the reagent, increasing its electrophilicity, which is necessary to overcome the higher activation energy required for substitution on electron-poor rings.[8]
-
-
Workup: Once the reaction is complete (as judged by TLC), carefully pour the reaction mixture into a beaker containing ice and saturated NaHCO₃ solution to quench any remaining reagent and acid.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude residue by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to yield the pure N-(benzyloxycarbonyl)arylsulfonamide.
Substrate Scope and Data
The success of this reaction is highly dependent on the electronic nature of the aromatic substrate. As with most EAS reactions, electron-donating groups (EDGs) on the aromatic ring accelerate the reaction, while electron-withdrawing groups (EWGs) retard it.
| Aromatic Substrate | Typical Conditions | Expected Outcome | Regioselectivity |
| Anisole | 0 °C to RT, no catalyst | High Yield | Ortho/Para (Para major) |
| Toluene | 0 °C to RT, no catalyst | Good to High Yield | Ortho/Para (Para major) |
| Benzene | Room Temperature, long time or mild heat | Moderate Yield | N/A |
| Chlorobenzene | Requires Lewis Acid (AlCl₃), heat | Low to Moderate Yield | Ortho/Para (Para major) |
| Nitrobenzene | Requires Lewis Acid, forcing conditions | Very Low Yield / No Reaction | Meta |
Justification: Electron-donating groups like methoxy (-OCH₃) and methyl (-CH₃) stabilize the positive charge in the sigma complex intermediate through resonance and induction, respectively, lowering the activation energy for the ortho and para positions. Conversely, electron-withdrawing groups like nitro (-NO₂) destabilize the intermediate, making the ring much less nucleophilic and slowing the reaction significantly.
References
-
Organic Syntheses Procedure. Chlorosulfonyl isocyanate. Available from: [Link]
-
ideXlab. Chlorosulfonyl Isocyanate - Explore the Science & Experts. Available from: [Link]
-
Sampath Kumar, E. (1991). Reaction Of Chlorosulfonyl Isocyanate With Styryl Cyclopropyl. [Thesis]. Indian Institute of Technology, Kanpur. Available from: [Link]
-
Organic Syntheses Procedure. 2,4-DIMETHOXYBENZONITRILE. Available from: [Link]
-
Michigan State University Department of Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. Available from: [Link]
-
Research Trends. Reaction pathways for [2+2] cycloadditions of chlorosulfonyl isocyanate with alkenes. Available from: [Link]
-
Organic Syntheses Procedure. Sulfanilyl chloride, N-acetyl-. Available from: [Link]
-
Leonard, M. S. (2013). Electrophilic Aromatic Substitution: Sulfonation. YouTube. Available from: [Link]
-
Organic Chemistry Portal. Benzyl chloride synthesis by chlorination or substitution. Available from: [Link]
-
Chemistry LibreTexts. (2020). 17.4: Electrophilic Aromatic Substitution. Available from: [Link]
-
Clark, J. (2015). Friedel-Crafts Acylation of Benzene. Chemguide. Available from: [Link]
-
ACS Publications. The reaction of chlorosulfonyl isocyanates with allenes and olefins. J. Org. Chem. 1968, 33, 5, 2104–2107. Available from: [Link]
-
Chemistry LibreTexts. (2023). The Friedel-Crafts Alkylation of Benzene. Available from: [Link]
-
Master Organic Chemistry. (2025). The Six Key Electrophilic Aromatic Substitution Reactions. Available from: [Link]
-
Allery Chemistry. (2017). Friedel-Crafts Reactions of Benzene. YouTube. Available from: [Link]
-
The Organic Chemistry Tutor. (2021). 148 CHM2211 Electrophilic Aromatic Substitution Sulfonation. YouTube. Available from: [Link]
-
Quora. What is the product of the reaction between acetyl chloride and benzene?. Available from: [Link]
-
Scholars Archive @ OSU. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Available from: [Link]
-
MDPI. (2022). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. Molecules, 27(22), 7954. Available from: [Link]
-
The Organic Chemistry Tutor. (2020). Electrophilic Aromatic Substitution: Sulfonation and Nitration. YouTube. Available from: [Link]
-
PubChem. Benzyl carbamate. National Center for Biotechnology Information. Available from: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. m.youtube.com [m.youtube.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgsyn.org [orgsyn.org]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Note: Benzyl (chlorosulfonyl)carbamate as a Safety-Critical Alternative to Acyl Azides
This Application Note is structured to guide researchers in transitioning from hazardous acyl azide chemistry (Curtius Rearrangement) to the safer, sulfonyl-carbamate-mediated methodology for synthesizing Cbz-protected amines.
Executive Summary
For decades, the Curtius Rearrangement has been the standard method for converting carboxylic acids to amines (or carbamates). However, this route necessitates the formation of acyl azides (using reagents like DPPA or Sodium Azide), which pose significant explosion hazards, particularly at scale.
This guide details a safer, high-fidelity alternative: the use of Benzyl (chlorosulfonyl)carbamate . This reagent, effectively a precursor to a "Benzyl Burgess Reagent," allows for the direct conversion of primary alcohols into Cbz-protected amines (benzyl carbamates). This transformation bypasses the carboxylic acid/acyl azide pathway entirely, eliminating explosion risks while shortening the synthetic sequence from oxidative precursors.
Key Advantages[1]
-
Safety: Zero generation of hydrazoic acid (
) or explosive acyl azide intermediates. -
Efficiency: Direct conversion of
in a single pot. -
Selectivity: Highly specific for primary alcohols; secondary/tertiary alcohols undergo dehydration (olefin formation).[1]
Scientific Basis & Mechanism[3][4][5]
The Paradigm Shift
Traditionally, accessing a Cbz-protected amine from an oxygenated precursor involved oxidation to the acid, followed by the Curtius rearrangement. The Sulfonyl Carbamate route utilizes the alcohol directly.
Figure 1: Comparison of the traditional Curtius Route (Red) vs. the this compound Route (Blue).
Mechanism of Action
The reaction proceeds via the in situ formation of a sulfamoyl-ammonium inner salt (the Burgess-type species).
-
Activation: this compound reacts with the alcohol to form an intermediate alkyl sulfamate.
-
Cyclization/Substitution: In the presence of a base (typically Triethylamine), the sulfamate undergoes an intramolecular nucleophilic substitution (or
-like displacement by the carbamate nitrogen) to release sulfur trioxide-amine complex and yield the carbamate.
Note on Selectivity: This mechanism is specific to primary alcohols .[1] Secondary and tertiary alcohols typically undergo syn-elimination to form alkenes (the classic Burgess dehydration) because the steric hindrance prevents the substitution pathway required for carbamate formation.
Experimental Protocol
Reagent Preparation (If not purchased commercialy)
Commercially available as "this compound". If unavailable, it can be synthesized from Chlorosulfonyl Isocyanate (CSI).[2]
Reaction:
-
Setup: Flame-dried 3-neck flask,
atmosphere, addition funnel. -
Solvent: Anhydrous Benzene or DCM (0.5 M).
-
Procedure:
-
Charge flask with Chlorosulfonyl Isocyanate (CSI) (1.0 equiv).[2]
-
Cool to 0°C.
-
Add Benzyl Alcohol (1.0 equiv) dropwise over 30 mins. Caution: Exothermic.
-
Stir at 0°C for 30 mins, then ambient temperature for 1 hour.
-
Result: The solution contains this compound and is typically used directly or concentrated to a white solid (moisture sensitive).
-
Synthesis of Cbz-Amines from Primary Alcohols
Scope: Primary Alcohols
Materials:
-
Substrate: Primary Alcohol (1.0 equiv)
-
Reagent: this compound (2.0 equiv)
-
Base: Triethylamine (
) (2.0 - 3.0 equiv) -
Solvent: Anhydrous Benzene or Toluene (DCM is a viable alternative)
Step-by-Step Protocol:
-
Dissolution: Dissolve the This compound (2.0 equiv) in anhydrous benzene (or toluene) under inert atmosphere.
-
Substrate Addition: Add the Primary Alcohol (1.0 equiv) slowly to the stirring reagent solution at Room Temperature (RT).
-
Cyclization (The "Burgess" Step):
-
Workup:
-
Cool to RT.
-
Dilute with Ethyl Acetate.
-
Wash with Water (
), then Brine ( ). -
Dry over
, filter, and concentrate.
-
-
Purification: Flash column chromatography (typically Hexanes/EtOAc).
Comparative Analysis: Azide vs. Sulfonyl
| Feature | Curtius Route (Acyl Azide) | This compound Route |
| Starting Material | Carboxylic Acid ( | Primary Alcohol ( |
| Key Intermediate | Acyl Azide ( | Alkyl Sulfamate ( |
| Safety Profile | High Risk (Explosive, Toxic Gas) | Safe (Corrosive, Moisture Sensitive) |
| Atom Economy | Moderate (Loss of | Moderate (Loss of |
| Selectivity | Universal (Primary/Sec/Tert Acids) | Specific to Primary Alcohols |
| Byproducts |
Troubleshooting & Validation
Self-Validating the Protocol
To ensure the reaction is proceeding via the correct pathway and not simple dehydration:
-
NMR Check: The diagnostic signal for the product is the appearance of the carbamate NH proton (broad singlet,
5.0–6.0 ppm) and the Benzylic (singlet, 5.1 ppm). -
Byproduct Identification: If you observe an alkene instead of a carbamate, your alcohol substrate likely has significant steric hindrance at the
-position or is secondary.
Common Issues
-
Low Yield: Usually due to moisture. The chlorosulfonyl reagent hydrolyzes rapidly. Corrective Action: Use freshly distilled solvents and flame-dried glassware.
-
No Reaction: The intermediate sulfamate may be stable at RT. Corrective Action: Ensure the reflux temperature is reached to drive the rearrangement/displacement.
References
-
Preparation of the Reagent & Urethane Synthesis
-
Burgess, E. M., Penton, H. R., & Taylor, E. A. (1973).[1] "Thermal reactions of alkyl N-carbomethoxysulfamate esters." Journal of Organic Chemistry, 38(1), 26–31.
- Note: This seminal paper describes the methyl analog; the benzyl analog follows identical chemistry.
-
-
Organic Syntheses Procedure (Gold Standard)
-
Burgess, E. M., Penton, H. R., & Taylor, E. A. (1977). "Conversion of Primary Alcohols to Urethanes via the Inner Salt of Methyl (Carboxysulfamoyl)triethylammonium Hydroxide."[1] Organic Syntheses, 56, 40.
-
-
Safety of Acyl Azides (Context for Replacement)
-
Modern Applications of Sulfonyl Carbamates
-
BenchChem Protocols. "Protocol for the Deprotection of the Benzyl Carbamate (Cbz) Group."[3] (Provides context on the stability/utility of the product).
-
Sources
Application Notes and Protocols: Solvent Selection for Benzyl (chlorosulfonyl)carbamate Reactions
Introduction: The Critical Role of the Reaction Medium
Benzyl (chlorosulfonyl)carbamate, also known as N-(benzyloxycarbonyl)sulfamoyl chloride, is a versatile bifunctional reagent. Its utility stems from two key reactive sites: the highly electrophilic sulfonyl chloride (-SO₂Cl) and the benzyloxycarbonyl (Cbz) protected amine. The primary application of this reagent is in the synthesis of N-Cbz protected sulfamides and sulfamates through reactions with primary/secondary amines and alcohols, respectively. The Cbz group can be subsequently removed under standard conditions, providing a route to parent sulfamides and sulfamates.
The success of these transformations—achieving high yield, purity, and selectivity—is profoundly dependent on the choice of solvent. The solvent does not merely act as an inert medium to dissolve reactants; it actively influences reaction rates, stabilizes intermediates and transition states, and can even participate in or hinder the desired chemical pathway. This guide provides a detailed analysis of solvent selection for reactions involving this compound, offering field-proven insights and specific protocols for researchers in synthetic chemistry and drug development.
Physicochemical Profile of this compound
A thorough understanding of the reagent's properties is fundamental to selecting an appropriate solvent system.
-
Structure: C₈H₈ClNO₄S
-
Molecular Weight: 249.67 g/mol [1]
-
Key Functional Groups:
-
Sulfonyl Chloride (-SO₂Cl): A highly reactive electrophile, susceptible to nucleophilic attack and hydrolysis.
-
Carbamate (-NH-C(=O)-O-): A stable amide-like linkage. The Cbz group is robust under many conditions but can be cleaved by strong acids or catalytic hydrogenolysis.[2]
-
-
Reactivity and Stability:
-
The sulfonyl chloride moiety is the primary center of reactivity for sulfonylation reactions. It is sensitive to moisture and protic nucleophiles (water, alcohols), which can lead to rapid hydrolysis to the corresponding sulfonic acid, a common and often undesired side reaction.
-
The overall molecule must be handled under anhydrous conditions to preserve the integrity of the -SO₂Cl group.
-
Core Principles of Solvent Selection
The ideal solvent for reactions with this compound must satisfy several criteria:
-
Inertness: The solvent must not react with the sulfonyl chloride group. This immediately excludes most protic solvents as primary reaction media.
-
Solubilizing Power: The solvent must effectively dissolve this compound, the nucleophilic substrate (amine or alcohol), and any base used. Poor solubility leads to heterogeneous mixtures and often results in slow, incomplete reactions.
-
Influence on Mechanism: The reaction typically proceeds via nucleophilic attack on the sulfur atom. In the presence of a tertiary amine base like triethylamine (Et₃N), an intermediate "Burgess-type" reagent is formed—an inner salt of (benzyloxycarbonylsulfamoyl)triethylammonium hydroxide.[3] The polarity of the solvent can influence the formation and reactivity of this intermediate.
-
Boiling Point and Volatility: The solvent's boiling point should be appropriate for the desired reaction temperature and allow for easy removal during workup.
The decision-making process for solvent selection can be visualized as follows:
Caption: Decision workflow for solvent selection in this compound reactions.
Comparative Analysis of Solvent Classes
Based on the core principles, solvents can be categorized into recommended, conditionally suitable, and unsuitable classes.
| Solvent Class | Examples | Suitability | Rationale & Causality |
| Aprotic Nonpolar | Benzene, Toluene, Hexane | Recommended | Inertness: These solvents lack acidic protons and do not react with the sulfonyl chloride. Mechanism: They are excellent media for reactions involving the formation of Burgess-type intermediates, as demonstrated in analogous systems.[3] Drawbacks: Solubility of polar substrates or amine hydrochloride salts can be limited. Benzene is a known carcinogen and should be handled accordingly.[3] |
| Aprotic Halogenated | Dichloromethane (DCM), Chloroform (CHCl₃) | Recommended | High Solubilizing Power: Excellent at dissolving a wide range of organic substrates and intermediates. Inertness: Generally inert towards the reagent under neutral or mildly basic conditions. Caution: Can undergo side reactions in the presence of strong acids and may react with some nucleophiles at elevated temperatures.[4] |
| Aprotic Ethereal | Tetrahydrofuran (THF), Diethyl Ether (Et₂O) | Conditionally Suitable | Good Solvents: Offer good solubility for many organic compounds. Risk of Side Reactions: Can be susceptible to cleavage or other reactions under strongly acidic conditions, which may be generated in situ (HCl byproduct).[4] Must be rigorously dried as they are hygroscopic. |
| Aprotic Polar | Acetonitrile (MeCN), DMF, DMAc, NMP | Conditionally Suitable | High Solubilizing Power: Excellent for dissolving polar substrates and salts. Accelerating Effect: Solvents like DMAc and NMP have been shown to accelerate sulfamoylation reactions.[5] Risk of Reactivity: DMF can decompose in the presence of sulfonyl chlorides. Acetonitrile has been described as an "activating" solvent in related reactions.[4] Must be strictly anhydrous. |
| Protic Solvents | Water, Alcohols (MeOH, EtOH), Acetic Acid | Unsuitable | High Reactivity: These solvents are nucleophilic and will readily react with the sulfonyl chloride group, leading to hydrolysis or solvolysis of the reagent and low yields of the desired product. Water will rapidly form the corresponding sulfonic acid. |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies. The primary protocol is adapted from a well-established Organic Syntheses procedure for the closely analogous Methyl (chlorosulfonyl)carbamate, demonstrating a robust and reliable method.[3]
Protocol 1: General Procedure for the Sulfamoylation of a Primary Alcohol (Adapted from Burgess et al.)
This protocol details the reaction of a primary alcohol with this compound via the in-situ formation of a Burgess-type reagent.
Materials:
-
This compound
-
Primary alcohol substrate
-
Triethylamine (Et₃N), freshly distilled
-
Anhydrous Benzene or Toluene
-
Anhydrous workup and purification solvents (e.g., ethyl acetate, hexane)
Equipment:
-
Dry, two or three-necked round-bottomed flask
-
Magnetic stirrer and stir bar
-
Pressure-equalizing dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Calcium chloride drying tube
-
Cooling bath (ice-water or other)
Diagram of Experimental Workflow:
Caption: Step-by-step workflow for the sulfamoylation of a primary alcohol.
Procedure:
-
Reaction Setup: In a dry, nitrogen-flushed round-bottomed flask equipped with a magnetic stir bar, dissolve the primary alcohol (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous benzene (or toluene) to a concentration of approximately 0.4 M with respect to the alcohol.
-
Cooling: Cool the stirred solution using a water bath to an internal temperature of 10–15 °C.
-
Reagent Addition: In a separate dry flask, prepare a solution of this compound (1.05 eq.) in anhydrous benzene. Transfer this solution to a pressure-equalizing dropping funnel.
-
Reaction: Add the this compound solution dropwise to the cooled alcohol/amine mixture over a period of 1 hour, maintaining the internal temperature between 10–15 °C.
-
Completion: After the addition is complete, remove the cooling bath and allow the reaction mixture to stir at room temperature (20-25 °C) for an additional 30 minutes to 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, a precipitate of triethylamine hydrochloride will have formed. Remove the salt by vacuum filtration, washing the filter cake with a small amount of anhydrous benzene.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude N-(benzyloxycarbonyl) sulfamate.
-
Purification: Purify the crude product by flash column chromatography on silica gel or recrystallization as appropriate.
Protocol 2: Sulfamoylation of an Amine in a Polar Aprotic Solvent
This protocol is a general guideline for reactions with amine nucleophiles where higher solvent polarity may be required for substrate solubility.
Materials:
-
This compound
-
Primary or secondary amine substrate
-
Anhydrous N,N-Dimethylacetamide (DMAc) or Dichloromethane (DCM)
-
Tertiary amine base (e.g., Et₃N or DIPEA, optional, 1.2 eq.)
Procedure:
-
Reaction Setup: In a dry, nitrogen-flushed flask, dissolve the amine substrate (1.0 eq.) and, if used, the tertiary amine base in anhydrous DMAc or DCM.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add solid this compound portion-wise (or as a solution in the reaction solvent) over 15-30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-16 hours, monitoring by TLC.
-
Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude N-(benzyloxycarbonyl) sulfamide by flash column chromatography or recrystallization.
Conclusion and Best Practices
The selection of an appropriate solvent is a critical parameter for the successful application of this compound. Anhydrous aprotic solvents are required. For most applications involving primary and secondary alcohols or simple amines, chlorinated solvents like DCM or aromatic solvents like toluene provide an excellent balance of solubility and inertness. For more polar or sparingly soluble substrates, polar aprotic solvents such as DMAc can be effective, potentially accelerating the reaction.[5] In all cases, the rigorous exclusion of moisture is paramount to prevent reagent hydrolysis and ensure high yields of the desired sulfamoylated product. Researchers should always perform small-scale test reactions to determine the optimal solvent and conditions for their specific substrate.
References
-
PubMed. (2021). Preparation of Sulfamates and Sulfamides Using a Selective Sulfamoylation Agent. Available at: [Link]
-
GalChimia. (2021). A selective sulfamoylation agent. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of Benzyl Carbamate: Synthesis and Applications Explained. Available at: [Link]
-
Organic Syntheses. (n.d.). BENZYL ISOPROPOXYMETHYL CARBAMATE - AN AMINOMETHYLATING REAGENT FOR MANNICH REACTIONS OF TITANIUM ENOLATES. Org. Synth. Coll. Vol. 10, p.49. Available at: [Link]
-
Organic Syntheses. (n.d.). CONVERSION OF PRIMARY ALCOHOLS TO URETHANES via THE INNER SALT OF METHYL (CARBOXYSULFAMOYL)TRIETHYLAMMONIUM HYDROXIDE: METHYL n-HEXYLCARBAMATE. Org. Synth. Coll. Vol. 6, p.798. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Biosynthesis of sulfonamide and sulfamate antibiotics in actinomycete. Available at: [Link]
-
MedCrave. (2020). Synthesis and characterization of benzoylated sulfamoyl carboxylic acids. MOJ Biorg Org Chem. 4(1):22‒25. Available at: [Link]
-
Beilstein Journals. (2021). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Beilstein J. Org. Chem. 17, 33-41. Available at: [Link]
-
PubChem. (n.d.). Benzyl carbamate. Available at: [Link]
-
Wikipedia. (n.d.). Benzyl carbamate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Available at: [Link]
-
ResearchGate. (2015). New Uses for the Burgess Reagent in Chemical Synthesis: Methods for the Facile and Stereoselective Formation of Sulfamidates, Glycosylamines, and Sulfamides. Available at: [Link]
-
Royal Society of Chemistry. (2022). N-Chlorosulfonyl carbamate-enabled, photoinduced amidation of quinoxalin-2(1H)-ones. Chem. Commun., 58, 7736-7739. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sulfamate synthesis by amination. Available at: [Link]
-
ResearchGate. (2009). Efficient General Method for Sulfamoylation of a Hydroxyl Group. Available at: [Link]
-
PubMed. (2013). Novel synthesis of N-alkoxycarbonyl amino acids and surfactant properties of their sodium salts. Available at: [Link]
-
Atlanchim Pharma. (n.d.). Synthetic applications of Burgess reagent. Available at: [Link]
-
ResearchGate. (2010). ChemInform Abstract: A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. Available at: [Link]
-
Houston, Z. H. (n.d.). Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Available at: [Link]
-
ResearchGate. (2016). Indian Journal of Advances in Chemical Science A Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonylation of Amines in Water. Available at: [Link]
-
National Center for Biotechnology Information. (2016). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arh Hig Rada Toksikol. 67(3):155-172. Available at: [Link]
-
PubMed. (2011). Synthetic routes to, transformations of, and rather surprising stabilities of (N-methyl-N-phenylcarbamoyl)sulfenyl chloride, ((N-methyl-N-phenylcarbamoyl)dithio)carbonyl chloride, and related compounds. J Org Chem. 76(19):7882-92. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl chloride synthesis by chlorination or substitution. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sulfamate synthesis by sulfamoylation. Available at: [Link]
-
Organic Syntheses. (n.d.). benzylaniline. Org. Synth. Coll. Vol. 1, p.102. Available at: [Link]
-
Wikipedia. (n.d.). Benzyl chloroformate. Available at: [Link]
-
National Center for Biotechnology Information. (2023). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. Molecules. 28(22):7671. Available at: [Link]
-
Reddit. (n.d.). benzyl chloroformate (Cbz-Cl) protecting mechanism. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Benzyl Chloroformate. Available at: [Link]
- Google Patents. (n.d.). US9725409B2 - Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides.
-
ResearchGate. (2018). One-Pot Conversion of Benzyl Alcohols to N-Protected Anilines and Alkyl Alcohols to Carbamoyl Azides. Available at: [Link]
-
ResearchGate. (n.d.). Synthetic route of the Burgess reagent 1. Available at: [Link]
-
ResearchGate. (2010). The reactions of 2-(chloroseleno)benzoyl chloride with nucleophiles. Available at: [Link]
-
NIST. (n.d.). Benzyl chloride. WebBook. Available at: [Link]
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- 4. Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Preventing hydrolysis of Benzyl (chlorosulfonyl)carbamate during synthesis
Welcome to the technical support guide for the synthesis of Benzyl (chlorosulfonyl)carbamate. This resource is designed for researchers, chemists, and drug development professionals who are working with this highly reactive and valuable synthetic intermediate. The inherent reactivity of the chlorosulfonyl group makes this compound exceptionally useful, but also exquisitely sensitive to hydrolysis.
This guide provides in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot common issues and proactively design your experiments to maximize yield and purity by preventing unwanted hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it so sensitive to hydrolysis?
This compound is a chemical reagent characterized by a benzyl carbamate moiety attached to a chlorosulfonyl group (-SO₂Cl). The extreme sensitivity to water stems from the highly electrophilic nature of the sulfur atom in the chlorosulfonyl group. Water, acting as a nucleophile, readily attacks this sulfur atom. This process is often irreversible and leads to the formation of the corresponding sulfonic acid, which is typically unstable and can undergo further decomposition, rendering your target molecule inactive for subsequent steps and complicating purification.
Q2: What is the primary synthetic route for this compound?
The most common and direct synthesis involves the reaction of benzyl alcohol with chlorosulfonyl isocyanate (CSI, ClSO₂NCO).[1] CSI is a powerful and versatile reagent known for its high reactivity with compounds containing active hydrogens, such as alcohols.[2] The alcohol's hydroxyl group attacks the isocyanate carbon, leading to the formation of the carbamate linkage, with the chlorosulfonyl group remaining intact under anhydrous conditions.
Q3: What are the immediate signs of hydrolysis during my synthesis?
Several visual cues can indicate that hydrolysis is occurring:
-
Fuming: Both chlorosulfonyl isocyanate and the product, this compound, will fume upon contact with atmospheric moisture, producing HCl gas. Excessive fuming when handling reagents or during the reaction is a clear sign of moisture contamination.
-
Precipitation of Unexpected Solids: The hydrolysis byproducts are often less soluble in the organic solvents used for the synthesis and may precipitate out as white solids.
-
Phase Separation/Cloudiness: If the reaction mixture becomes cloudy or separates into distinct layers where it should be homogeneous, it could indicate the formation of insoluble, water-based byproducts.
Q4: How can I analytically confirm that my product has hydrolyzed?
Confirmation of hydrolysis requires analytical techniques that can distinguish the target compound from its degradation products.
-
Thin-Layer Chromatography (TLC): Hydrolyzed byproducts, such as benzyl carbamate, are significantly more polar than the starting material. On a TLC plate, you would observe a new spot with a lower Rf value.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can show the disappearance of the characteristic proton signals for the desired product and the appearance of new signals corresponding to benzyl carbamate or benzyl alcohol.
-
Infrared (IR) Spectroscopy: The S-Cl bond has a characteristic absorption. Its absence, coupled with the appearance of a broad O-H stretch (from the sulfonic acid or water), would suggest hydrolysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly effective method to identify the molecular weights of all components in your reaction mixture, allowing for the definitive identification of the desired product and any hydrolysis-related impurities.[3][4][5]
Troubleshooting Guide: Preventing Hydrolysis
Problem: My reaction yield is consistently low, and I suspect hydrolysis. What are the most common sources of moisture contamination?
This is the most frequent issue encountered in this synthesis. Moisture can be introduced from several sources, and a systematic, rigorous approach to anhydrous techniques is non-negotiable.
Solution: The Moisture Control Checklist
-
Solvents: "Anhydrous" solvents from commercial suppliers may still contain trace amounts of water. For this reaction, it is best practice to freshly distill solvents from an appropriate drying agent (e.g., CaH₂ for dichloromethane, sodium/benzophenone for THF) or pass them through a solvent purification system (SPS).
-
Reagents:
-
Benzyl Alcohol: Can absorb water from the air. It should be purchased in a sure-seal bottle or dried over molecular sieves (3Å or 4Å) before use.
-
Chlorosulfonyl Isocyanate (CSI): CSI is extremely reactive with water.[6] It should be purchased in high purity, stored under an inert atmosphere, and handled exclusively using gas-tight syringes or cannulas. Never leave a bottle of CSI open to the air.
-
-
Glassware: All glassware must be rigorously dried. The most reliable method is to oven-dry at >120°C for several hours and allow it to cool in a desiccator or under a stream of dry inert gas (Nitrogen or Argon) just before use.
-
Atmosphere: The reaction must be conducted under a positive pressure of a dry, inert atmosphere. This is achieved using a nitrogen or argon manifold connected to the reaction flask via a bubbler.[7]
Problem: How do I properly set up my reaction apparatus to guarantee an inert, anhydrous environment?
A flawless setup is your first line of defense against hydrolysis.
Solution: Step-by-Step Anhydrous Reaction Setup Protocol
-
Glassware Preparation: Oven-dry all glassware (flask, dropping funnel, condenser, magnetic stir bar) overnight and assemble it hot.
-
Assembly & Purging: Immediately assemble the apparatus while flushing with a stream of dry nitrogen or argon. Use high-vacuum grease on all joints to ensure a tight seal.
-
Inert Gas Inlet/Outlet: Connect the top of the condenser to a gas line from a nitrogen/argon manifold. The outlet of the system should be connected to a mineral oil or mercury bubbler to maintain a slight positive pressure and prevent back-diffusion of air.
-
Reagent Introduction:
-
Add the dried solvent and benzyl alcohol to the reaction flask via a cannula or a syringe.
-
Draw the required volume of chlorosulfonyl isocyanate into a clean, dry, gas-tight syringe that has been purged with inert gas.
-
-
Temperature Control: The reaction of benzyl alcohol with CSI is exothermic.[2] Submerge the reaction flask in a cooling bath (e.g., ice/water or dry ice/acetone) before starting the addition of CSI.
-
Addition of CSI: Add the CSI from the syringe dropwise via a septum into the cooled, stirring solution of benzyl alcohol. A slow, controlled addition is critical to manage the exotherm and prevent side reactions.
Workflow for Anhydrous Synthesis
Caption: Nucleophilic attack by water on the sulfonyl group.
Summary of Preventative Measures
This table consolidates the critical control points for preventing hydrolysis during the synthesis of this compound.
| Category | Preventative Measure | Scientific Rationale |
| Reagents & Solvents | Use freshly distilled/dried solvents and high-purity, properly stored reagents. | Eliminates the primary reactant (water) responsible for hydrolysis. CSI is exceptionally moisture-sensitive. [6] |
| Reaction Setup | Assemble oven-dried glassware hot under a positive pressure of inert gas (N₂/Ar). | Excludes atmospheric moisture, which is sufficient to initiate hydrolysis of the sensitive -SO₂Cl group. [7] |
| Reaction Conditions | Perform the addition of CSI at low temperatures (e.g., 0 °C) in a controlled, dropwise manner. | Manages the exothermic nature of the reaction, preventing thermal decomposition which can create alternative pathways for side reactions. |
| Workup & Purification | Minimize contact time with aqueous solutions; use brine washes and a thorough drying agent (e.g., MgSO₄). | Reduces the opportunity for the product to hydrolyze during isolation. Carbamates can be susceptible to base-catalyzed hydrolysis. [8] |
| Analytical Monitoring | Routinely use TLC or LC-MS to check for the formation of more polar byproducts. | Enables early detection of hydrolysis, allowing for optimization of conditions before significant material loss. [3][5] |
References
- Vertex AI Search. (n.d.). The Chemistry of Benzyl Carbamate: Synthesis and Applications Explained.
- ChemicalBook. (n.d.). Benzyl carbamate synthesis.
- Elsevier. (n.d.). Synthesis, crystal structure and in silico study of some sulfonyl carbamate derivatives: Interactions with butyrylcholinesterase enzyme.
- SciSpace. (n.d.). The mechanism of the hydrolysis of benzyl chloride.
- Benchchem. (n.d.). Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides.
- PubMed Central. (n.d.). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents.
- Arxada. (n.d.). Chlorosulfonyl Isocyanate (CSI): The Raw Material to Synthesize Carbamates, Lactams, Sulfamides and Many More.
- Organic Syntheses. (n.d.). chlorosulfonyl isocyanate.
- ACS Publications. (2024). Application of Chlorosulfonyl Isocyanate (CSI) in the Synthesis of Fused Tetracyclic Ketone Ring Systems. The Journal of Organic Chemistry.
- Chemical Communications (RSC Publishing). (n.d.). Sulfonylcarbamate as a versatile and unique hydroxy-protecting group: a protecting group stable under severe conditions and labile under mild conditions.
- Unknown Source. (2024). Three types of hydrolysis and ways to prevent hydrolysis.
- NIH. (2025). Application of Chlorosulfonyl Isocyanate (CSI) in the Synthesis of Fused Tetracyclic Ketone Ring Systems.
- Unknown Source. (n.d.). HYDROLYSIS REACTIONS.
- Benchchem. (n.d.). Application Notes and Protocols for the Analytical Detection of Carbamic Acid.
- NIH. (2023). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents.
- Wikipedia. (n.d.). Chlorosulfonyl isocyanate.
- PubMed. (n.d.). Analysis for carbamate insecticides and metabolites.
Sources
- 1. arxada.com [arxada.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Analysis for carbamate insecticides and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chlorosulfonyl isocyanate - Wikipedia [en.wikipedia.org]
- 7. esisresearch.org [esisresearch.org]
- 8. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring Benzyl (chlorosulfonyl)carbamate Reactions
From the Desk of the Senior Application Scientist
Welcome to the technical support center. This guide provides in-depth, field-tested advice for monitoring reactions involving Benzyl (chlorosulfonyl)carbamate and its derivatives. As a reactive intermediate, this compound presents unique challenges for chromatographic analysis. This document is structured to help you navigate these complexities, moving from foundational principles to advanced troubleshooting. Our goal is to empower you with the causal understanding needed to develop robust, self-validating monitoring protocols.
Section 1: Understanding the Analyte - Key Chemical Properties
This compound is a trifunctional molecule. Its behavior on both Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) is dictated by its three core components:
-
Benzyl Group: This aromatic moiety provides strong UV absorbance, making UV visualization the primary detection method for both TLC and HPLC.[1][2]
-
Carbamate Linkage: This group is moderately polar and can be targeted by specific chemical stains in TLC for visualization.[3]
-
Chlorosulfonyl Group (-SO₂Cl): This is a highly reactive electrophile. It is susceptible to hydrolysis and can react with nucleophilic solvents (e.g., methanol) or the acidic surface of standard silica gel, potentially leading to degradation of the analyte during analysis.[4] Understanding this instability is critical for troubleshooting.
Section 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
TLC is a rapid, indispensable tool for qualitatively assessing reaction progress.[5] It allows for the simultaneous analysis of the starting material, reaction mixture, and a co-spot to confirm the consumption of reactants and the formation of products.[6][7]
Frequently Asked Questions (TLC)
Q1: How do I select an appropriate mobile phase (eluent) for my TLC analysis?
A1: The goal is to find a solvent system where the starting material has an Rf (retention factor) of approximately 0.3-0.4, allowing clear separation from the product and any intermediates.[7]
-
Starting Point: For compounds of moderate polarity like benzyl carbamate derivatives, a binary mixture of a non-polar solvent and a polar solvent is ideal. A common starting point is a mixture of Hexane and Ethyl Acetate (EtOAc) .
-
System Adjustment:
-
If spots remain at the baseline (Rf is too low): Increase the polarity of the mobile phase by increasing the proportion of Ethyl Acetate.
-
If spots run with the solvent front (Rf is too high): Decrease the polarity by increasing the proportion of Hexane.
-
-
Causality: The separation on a silica gel plate is based on polarity. The polar stationary phase (silica gel) interacts more strongly with polar compounds, causing them to move slower up the plate. The mobile phase competes for interaction with the compounds. A more polar mobile phase will more effectively move polar compounds, resulting in higher Rf values.
Q2: How can I visualize the spots on the TLC plate?
A2: Due to the compound's structure, you have several reliable options:
-
UV Light (254 nm): This should always be your first choice. The benzyl group will absorb the UV light, appearing as a dark spot against the green fluorescent background of the plate.[1][2] This method is non-destructive, meaning you can use a chemical stain afterward.
-
Potassium Permanganate (KMnO₄) Stain: This is a general-purpose oxidizing stain. It reacts with any compound that can be oxidized, such as the benzyl group or other functional groups in your product. It typically produces yellow-to-brown spots on a purple background.
-
p-Anisaldehyde Stain: This stain is particularly useful for detecting a wide range of functional groups and often gives characteristic colors that can help differentiate between the reactant and product.[5]
-
Carbamate-Specific Stains: For definitive identification, a furfural-based spray reagent can be used.[3] This involves spraying first with a 1% furfural solution in acetone, followed by a 10% sulfuric acid solution in acetone, which specifically visualizes carbamate esters.[3]
Q3: I see streaking or new spots that I don't expect. Is my compound decomposing on the TLC plate?
A3: This is a very common and important issue. The chlorosulfonyl group and the carbamate itself can be sensitive to the acidic nature of standard silica gel. Streaking or the appearance of a new spot at the baseline often indicates on-plate decomposition.
-
How to Confirm Decomposition: Run a "2D TLC".[8] Spot your compound in one corner of a square TLC plate, run the plate as usual, then dry it completely. Rotate the plate 90 degrees and run it again in the same mobile phase. If the compound is stable, it will appear on the diagonal. If it decomposes, new spots will appear below the diagonal.[8]
-
How to Prevent Decomposition:
-
Neutralize the Mobile Phase: Add a small amount of triethylamine (e.g., 0.1-1%) to your eluent. This base will neutralize the acidic sites on the silica gel, minimizing decomposition.
-
Use a Different Stationary Phase: Consider using neutral alumina plates instead of silica gel.
-
Minimize Spotting Time: Apply the sample and develop the plate immediately. Do not let the spotted plate sit for an extended period before elution.
-
Protocol: Monitoring a Reaction by TLC
-
Prepare the TLC Chamber: Add your chosen mobile phase to a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Close the lid and let it equilibrate for 5-10 minutes.
-
Prepare the TLC Plate: Using a pencil (never a pen), gently draw a baseline about 1 cm from the bottom of a silica gel plate.[5] Mark three lanes: "SM" (Starting Material), "Co" (Co-spot), and "RXN" (Reaction Mixture).
-
Spot the Plate:
-
Using a capillary tube, apply a small spot of your diluted starting material solution to the "SM" and "Co" lanes.[6]
-
Take a small aliquot from your reaction mixture and dilute it with a suitable solvent.[6]
-
Apply a small spot of the diluted reaction mixture to the "RXN" and "Co" lanes (spotting directly on top of the starting material in the "Co" lane).[7]
-
-
Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber using forceps.[1] Ensure the baseline is above the solvent level.[1] Close the lid and allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualize and Interpret:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
View the plate under a UV lamp (254 nm) and circle any visible spots with a pencil.[1]
-
If necessary, use a chemical stain (e.g., dip in potassium permanganate solution and gently heat) to visualize the spots.
-
Interpretation: The reaction is complete when the starting material spot is absent in the "RXN" lane and a new product spot is clearly visible. The co-spot lane helps to confirm if the spot in the reaction lane is indeed the starting material or a new product with a similar Rf.[7]
-
TLC Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No spots are visible | Sample concentration is too low. | Spot multiple times in the same location, allowing the solvent to dry between applications.[6][9] |
| Compound is not UV active and stain was not used. | Use a chemical stain like potassium permanganate or p-anisaldehyde. | |
| Spots are streaked | Sample is overloaded. | Dilute the sample before spotting. |
| Compound is decomposing on the silica plate. | Add 0.1-1% triethylamine to the mobile phase or use an alumina TLC plate.[8] | |
| Mobile phase is too polar. | Decrease the polarity of the mobile phase (e.g., increase the hexane/EtOAc ratio). | |
| Rf values are too high/low | Incorrect mobile phase polarity. | Adjust the solvent ratio. Increase polarity for low Rf; decrease polarity for high Rf. |
| Uneven solvent front | Improper chamber saturation or plate placement. | Ensure the chamber is fully saturated and the plate does not touch the sides or filter paper. |
Section 3: Reaction Monitoring by High-Performance Liquid Chromatography (HPLC)
HPLC provides quantitative data on reaction progress, offering higher resolution and sensitivity than TLC. For this compound, a reverse-phase HPLC (RP-HPLC) method is most appropriate.
Frequently Asked Questions (HPLC)
Q1: What is a good starting point for an HPLC method (column, mobile phase, detector)?
A1: A robust starting method would be:
-
Column: A standard C18 or C8 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10] These columns separate compounds based on hydrophobicity.
-
Mobile Phase: A gradient elution is usually most effective for reaction monitoring, as it can separate compounds with a range of polarities.
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid. The acid helps to protonate silanol groups on the stationary phase, reducing peak tailing and improving peak shape.
-
Solvent B: Acetonitrile (ACN) or Methanol (MeOH) with the same acid modifier.
-
Example Gradient: Start with a low percentage of Solvent B (e.g., 10-20%), ramp up to a high percentage (e.g., 90-95%) over 15-20 minutes, hold for a few minutes, and then return to the initial conditions to re-equilibrate.
-
-
Detector: A UV-Vis or Diode Array Detector (DAD) set at a wavelength where the benzyl group absorbs strongly, typically 220 nm or 254 nm .[10][11]
-
Flow Rate: 1.0 mL/min is a standard flow rate for a 4.6 mm ID column.
Q2: My compound is highly reactive. How do I prepare my sample for HPLC analysis to avoid degradation?
A2: This is a crucial step. The goal is to quench the reaction and stabilize the analyte immediately.
-
Quenching: Take an aliquot of the reaction mixture and immediately dilute it into a solvent that is miscible with your mobile phase but unreactive. Acetonitrile is often a good choice. If the reaction is aqueous, you might need to perform a quick liquid-liquid extraction into an organic solvent like ethyl acetate, then evaporate and redissolve in the mobile phase.
-
Filtering: Always filter your sample through a 0.22 or 0.45 µm syringe filter before injection to prevent particulates from clogging the column and instrument.
-
Solvent Mismatch: Ensure the sample is dissolved in a solvent that is no stronger than your initial mobile phase.[12] Injecting a sample in a very strong solvent (like 100% ACN) can cause severe peak distortion.[12]
Q3: My peaks are tailing or showing poor shape. What can I do?
A3: Poor peak shape is often due to secondary chemical interactions or method parameters.
-
Check Mobile Phase pH: The use of an acidic modifier (TFA, formic acid) is critical. It ensures that acidic silanols on the silica backbone are protonated, preventing unwanted ionic interactions with your analyte that cause tailing.
-
Column Overload: Injecting too concentrated a sample can lead to fronting or tailing. Try diluting your sample 10-fold or 100-fold.
-
Column Contamination: Strongly retained impurities from previous injections can build up at the head of the column.[12] Flush the column with a strong solvent (like 100% ACN or isopropanol) or, if the problem persists, consider replacing the column or using a guard column.
Protocol: Developing an RP-HPLC Method
-
System Preparation: Purge all solvent lines to remove air bubbles.[13] Equilibrate the C18 column with your starting mobile phase composition (e.g., 90% Water/0.1% TFA, 10% ACN/0.1% TFA) for at least 15-20 minutes or until a stable baseline is achieved.
-
Standard Injection: Prepare and inject a dilute solution of your starting material to determine its retention time.
-
Reaction Sample Preparation: Withdraw a small aliquot (e.g., 50 µL) from the reaction vessel. Immediately quench and dilute it in a known volume (e.g., 1 mL) of acetonitrile. Filter the sample through a 0.45 µm syringe filter.
-
Gradient Run: Inject the prepared reaction sample. Run a broad gradient (e.g., 5% to 95% ACN over 20 minutes) to elute all components.
-
Method Optimization:
-
Analyze the resulting chromatogram. Identify the peaks for your starting material and product(s).
-
Adjust the gradient slope to improve the resolution between peaks of interest. A shallower gradient provides better separation.
-
Once the reaction is complete, you can convert the gradient method to an isocratic one for faster sample throughput if all components are well-resolved.
-
-
Quantification: Monitor the reaction by observing the decrease in the peak area of the starting material and the increase in the peak area of the product over time.
HPLC Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Drifting Retention Times | Insufficient column equilibration time. | Increase the equilibration time between runs.[13] |
| Mobile phase composition is changing (evaporation). | Prepare fresh mobile phase daily and keep solvent bottles capped.[13] | |
| Fluctuations in column temperature. | Use a column oven to maintain a constant temperature.[13] | |
| Broad or Tailing Peaks | Secondary interactions with the column. | Ensure an acidic modifier (0.1% TFA or Formic Acid) is present in the mobile phase. |
| Column is overloaded or contaminated. | Dilute the sample; use a guard column; flush the column with a strong solvent.[12] | |
| High Backpressure | Blockage in the system (frit, guard column, or column). | Filter all samples and mobile phases. Try reversing the column and flushing to waste (check manufacturer's instructions first). |
| Ghost Peaks | Contamination from previous injection (carryover) or impure solvent. | Run a blank gradient (injecting only mobile phase). Use high-purity HPLC-grade solvents. |
Section 4: Visual Workflows and Logic
To aid in your experimental design and troubleshooting, the following diagrams illustrate key decision-making processes.
Caption: General workflow for monitoring a chemical reaction.
Caption: Decision tree for troubleshooting common TLC issues.
References
-
Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. [Link]
-
University of Rochester, Department of Chemistry. How To: Monitor by TLC. [Link]
-
Pennington, M. (n.d.). The Chemistry of Benzyl Carbamate: Synthesis and Applications Explained. [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. [Link]
-
Organic Syntheses. (n.d.). BENZYL ISOPROPOXYMETHYL CARBAMATE - AN AMINOMETHYLATING REAGENT FOR MANNICH REACTIONS OF TITANIUM ENOLATES. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance. [Link]
-
Koposov, A. Y., et al. (2023). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. Molecules, 28(22), 7679. [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Thin-Layer Chromatography. [Link]
-
ResearchGate. (2018). Benzylation of benzene by benzyl chloride over silica-supported iron sulfate catalysts. [Link]
-
Song, Y., et al. (2012). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. Analytical Chemistry, 84(7), 3187–3194. [Link]
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]
-
Chrom-Academy. (n.d.). HPLC Troubleshooting Guide. [Link]
-
Awasthi, S. K., et al. (2011). Benzyl N-(3-chloro-4-fluorophenyl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1637. [Link]
-
ResearchGate. (2015). Thin Layer Chromatographic Method For Detection and Identification of Carbamate Insectisides in Biological reagents using F.C.Reagent. [Link]
-
SpringerLink. (2020). Immobilization of a cellulose carbamate-type chiral selector onto silica gel by alkyne-azide click chemistry for the preparation of chiral stationary chromatography phases. [Link]
-
ResearchGate. (2014). Study of the Stability of Carbocations by Chlorosulfonyl Isocyanate Reaction with Ethers. [Link]
-
The Sarpong Group. (n.d.). Dyeing Reagents for Thin-Layer and Paper Chromatography. [Link]
-
Beilstein Journal of Organic Chemistry. (2021). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance. [Link]
-
Bitesize Bio. (2021). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [https://bitesizebio.com/21269/troubleshooting-thin-layer-chromatography-some-tlc-for-your-tlc/]([Link] chromatography-some-tlc-for-your-tlc/)
-
PubChem. (n.d.). 4-Benzyl chloride-functionalized silica gel, 200-400 mesh, extent of labeling: 1.2 mmol/g loading. [Link]
-
Scientific Research Publishing. (2022). A Novel RP-HPLC Method for Estimating Fulvestrant, Benzoyl Alcohol, and Benzyl Benzoate in Injection Formulation. [Link]
-
MDPI. (2023). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. [Link]
-
Semantic Scholar. (1963). Determination of Benzyl Chloroformate by Gas Chromatography of Its Amide. Extension of the Principle to Other Acid Chlorides. [Link]
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Impact of moisture on Benzyl (chlorosulfonyl)carbamate reactivity
Welcome to the technical support center for Benzyl (chlorosulfonyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the handling and reactivity of this highly moisture-sensitive reagent. My aim here is not just to provide steps, but to explain the underlying chemical principles to empower you to make informed decisions in your experimental design.
I. Understanding the Reagent: The Primacy of the Chlorosulfonyl Group
This compound is a bifunctional molecule, but its reactivity is overwhelmingly dominated by the chlorosulfonyl (-SO₂Cl) group. This group is analogous to a sulfonyl chloride, making the entire molecule extremely susceptible to hydrolysis. Any inadvertent exposure to moisture will lead to rapid degradation, rendering the reagent useless for its intended purpose.
The primary reaction of concern is the hydrolysis of the chlorosulfonyl group by water, which proceeds via a nucleophilic attack on the electrophilic sulfur atom.[1] This reaction is generally rapid and irreversible, producing the corresponding sulfonic acid and hydrochloric acid as byproducts.[1]
II. Troubleshooting Guide: When Reactions Go Wrong
This section addresses common issues encountered during the use of this compound, with a focus on problems arising from moisture contamination.
Issue 1: Low or No Product Yield
-
Symptom: You've run your reaction, but upon workup and analysis (TLC, LC-MS, NMR), you observe only starting material or baseline impurities, with little to no desired product.
-
Probable Cause: The most likely culprit is the deactivation of your this compound due to hydrolysis before or during the reaction.
-
Troubleshooting Steps:
-
Verify Reagent Integrity:
-
Did you handle the reagent under strictly anhydrous conditions? Even brief exposure to atmospheric moisture can be detrimental.
-
How was the reagent stored? It should be kept in a desiccator under an inert atmosphere (e.g., nitrogen or argon).
-
-
Evaluate Solvent and Reagent Purity:
-
Was your solvent truly anhydrous? Commercially available "anhydrous" solvents may still contain unacceptable levels of water for highly sensitive reactions.[2] It is best practice to freshly distill solvents from an appropriate drying agent or pass them through a solvent purification system.
-
Are your other reagents (e.g., amine, alcohol) dry? Hygroscopic starting materials should be dried in a vacuum oven and stored in a desiccator.[3]
-
-
Assess Reaction Setup:
-
Was your glassware properly dried? Flame-drying the glassware under vacuum or oven-drying at a high temperature for several hours is crucial.[3][4]
-
Was the reaction performed under a positive pressure of an inert gas?[5] A simple nitrogen or argon balloon setup can be effective for maintaining an inert atmosphere.[6]
-
-
Issue 2: Formation of Unexpected Byproducts
-
Symptom: Your analysis shows the formation of unexpected polar byproducts, often alongside unreacted starting material.
-
Probable Cause: In situ hydrolysis of this compound can lead to the formation of benzyl carbamate-N-sulfonic acid. This sulfonic acid is highly polar and may appear as a baseline spot on a TLC plate. Additionally, the generation of HCl from hydrolysis can catalyze other side reactions.
-
Troubleshooting Steps:
-
Characterize Byproducts: If possible, isolate and characterize the main byproduct. An NMR spectrum might show the absence of the S-Cl bond and the presence of an S-OH group.
-
Re-evaluate Anhydrous Technique: Meticulously review your procedure for any potential points of moisture ingress. Even seemingly minor details, like using a syringe that has not been properly dried, can introduce sufficient water to cause problems.
-
Consider a Non-Nucleophilic Base: If your reaction requires a base, ensure it is non-nucleophilic and scrupulously dried. The presence of water can lead to the formation of hydroxide ions, which will readily react with the chlorosulfonyl group.
-
Issue 3: Inconsistent Reaction Outcomes
-
Symptom: You've run the same reaction multiple times with varying success, from high yields to complete failure.
-
Probable Cause: Inconsistency in reaction outcomes for moisture-sensitive reagents almost always points to variable levels of moisture contamination between experiments.
-
Troubleshooting Steps:
-
Standardize Your Procedure: Develop a rigorous and standardized protocol for setting up anhydrous reactions and adhere to it for every experiment.[3] This includes the method for drying glassware, solvents, and reagents, as well as the procedure for assembling the reaction under an inert atmosphere.
-
Use Freshly Opened or Purified Reagents: If you are using an older bottle of this compound, it may have been compromised by repeated opening and closing. It is advisable to use a fresh bottle or to purify the reagent if a suitable method is available.
-
Monitor Your Inert Gas Source: Ensure that your inert gas supply is dry. If you are using a house nitrogen or argon line, it may be beneficial to pass the gas through a drying tube containing a desiccant like Drierite or molecular sieves.
-
III. Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound?
A1: this compound should be stored in a tightly sealed container, preferably under an inert atmosphere of nitrogen or argon. The container should be placed inside a desiccator containing a desiccant such as anhydrous calcium sulfate (Drierite) or phosphorus pentoxide. For long-term storage, refrigeration is recommended to minimize any potential thermal decomposition.
Q2: What is the best way to handle and dispense this compound?
A2: All handling of this compound should be performed in a glovebox or under a positive pressure of a dry, inert gas. Use oven-dried glassware and dry syringes or cannulas for transfers.[5] Never handle the reagent in the open atmosphere.
Q3: My reaction solvent is labeled "anhydrous." Is that sufficient?
A3: While commercially available anhydrous solvents are a good starting point, they can absorb moisture from the atmosphere over time, especially after the bottle has been opened.[2] For reactions that are highly sensitive to moisture, it is best to freshly distill the solvent from an appropriate drying agent (e.g., sodium/benzophenone for ethereal solvents, calcium hydride for halogenated solvents) or to use a solvent purification system.[7]
Q4: Can I use a protic solvent for my reaction with this compound?
A4: No. Protic solvents such as water, alcohols, and even primary or secondary amines will react with the highly electrophilic chlorosulfonyl group, leading to the rapid decomposition of the reagent.[1][8] Reactions involving this compound must be conducted in anhydrous, aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
Q5: What are the primary decomposition products of this compound in the presence of water?
A5: The primary decomposition products are benzyl carbamate-N-sulfonic acid and hydrochloric acid (HCl), resulting from the hydrolysis of the chlorosulfonyl group.[1] Depending on the conditions (e.g., pH, temperature), further degradation of the carbamate moiety may occur.
IV. Experimental Protocols
Protocol 1: General Procedure for Setting Up an Anhydrous Reaction
-
Glassware Preparation: All glassware (reaction flask, condenser, dropping funnel, etc.) should be oven-dried at 120 °C for at least 4 hours or flame-dried under vacuum.[3][4]
-
Assembly: Assemble the glassware while still hot and immediately place it under a positive pressure of dry nitrogen or argon. Allow the apparatus to cool to room temperature under the inert atmosphere.
-
Reagent and Solvent Preparation: Ensure all solvents and liquid reagents are anhydrous. Solid reagents should be dried in a vacuum oven and stored in a desiccator.[4]
-
Reaction Setup: Introduce the anhydrous solvent and any non-moisture-sensitive reagents into the reaction flask via a dry syringe or cannula.[5]
-
Addition of this compound: Dissolve the required amount of this compound in a small amount of anhydrous solvent in a separate, dry flask under an inert atmosphere. Transfer this solution to the reaction flask via a syringe or dropping funnel.
-
Reaction Monitoring: Maintain a positive pressure of inert gas throughout the reaction. Monitor the reaction progress by TLC or LC-MS, taking aliquots with a dry syringe.
| Parameter | Recommendation | Rationale |
| Solvent Water Content | < 50 ppm | To prevent hydrolysis of the chlorosulfonyl group. |
| Inert Gas | Dry Nitrogen or Argon | To exclude atmospheric moisture and oxygen. |
| Glassware Preparation | Oven-dried (>120°C) or Flame-dried | To remove adsorbed water from glass surfaces.[3] |
| Reagent Handling | Glovebox or Schlenk line | To prevent exposure to atmospheric moisture.[9] |
V. Visualizations
Caption: Hydrolysis of this compound.
Caption: Workflow for Anhydrous Reactions.
VI. References
-
HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. Horiazon Chemical. Retrieved January 27, 2026, from [Link]
-
Wipf, P. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh. Retrieved January 27, 2026, from [Link]
-
Burfield, D. R., Lee, K. H., & Smithers, R. H. (1977). Solvent Drying. A Reappraisal by Application of a Novel Method for Solvent Water Assay. The Journal of Organic Chemistry, 42(18), 3060–3065.
-
Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. Retrieved January 27, 2026, from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Reagent Tips. Retrieved January 27, 2026, from [Link]
-
Reddit. (2019, May 28). Does this reaction need to occur in under dry conditions? Will water react with the sulphonylchloride? r/chemhelp. Retrieved January 27, 2026, from [Link]
-
ChemistryViews. (2013, May 7). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). Retrieved January 27, 2026, from [Link]
-
Chemistry LibreTexts. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. Retrieved January 27, 2026, from [Link]
Sources
- 1. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. moodle2.units.it [moodle2.units.it]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. reddit.com [reddit.com]
- 9. chemistryviews.org [chemistryviews.org]
Validation & Comparative
Characterization & Purity Assessment Guide: Benzyl (chlorosulfonyl)carbamate
Executive Summary
Benzyl (chlorosulfonyl)carbamate (CAS: 66226-96-6) is a critical electrophilic intermediate, primarily utilized as a precursor to benzyl-derived Burgess-type reagents or in sulfamoylation reactions. Due to the high reactivity of the chlorosulfonyl moiety (
This guide provides a definitive NMR characterization protocol to distinguish the active reagent from its degradation products and starting materials.
Chemical Identity & Reactivity Profile[2][3]
| Feature | Description |
| Structure | |
| Molecular Weight | 249.67 g/mol |
| Physical State | White solid (often stored at -18 °C) |
| Primary Instability | Hydrolysis upon exposure to ambient moisture. |
| Degradation Product | Benzyl carbamate ( |
Reaction Pathway & Degradation
The following diagram outlines the synthesis from Chlorosulfonyl Isocyanate (CSI) and the critical hydrolysis pathway that researchers must monitor.
Caption: Synthesis of the target reagent and its primary degradation pathway upon moisture exposure.
Experimental Protocol: Sample Preparation
Because the target compound hydrolyzes rapidly, standard "open-air" NMR preparation will lead to misleading spectra containing benzyl carbamate.
Strict Anhydrous Protocol
-
Solvent Choice: Use
(Deuterated Chloroform) stored over activated 4Å molecular sieves. Avoid DMSO- unless absolutely necessary, as it can accelerate decomposition or react with the sulfonyl chloride. -
Tube Preparation: Oven-dry the NMR tube and cap. Flush with nitrogen/argon.[2]
-
Sample Loading:
-
Weigh ~10-20 mg of the solid quickly in a glovebox or under a cone of inert gas.
-
Dissolve in 0.6 mL dry
. -
CRITICAL: Run the spectrum immediately. Do not leave the sample sitting in the autosampler for extended periods.
-
Spectral Characterization & Comparison
NMR (400 MHz, )
The proton spectrum provides the most rapid and reliable assessment of purity. The diagnostic handle is the benzylic methylene (
Data Comparison Table
| Signal Assignment | Target Reagent (this compound) | Primary Impurity (Benzyl Carbamate) | Precursor (Benzyl Alcohol) |
| Benzylic | |||
| Aromatic |
Analysis Logic:
-
The "Shift Test": The electron-withdrawing nature of the
group deshields the benzylic protons, pushing them to 5.32 ppm . If you see a signal at 5.11 ppm , your sample has hydrolyzed to benzyl carbamate. -
The "NH" Signal: The sulfonyl-stabilized proton is very acidic and appears far downfield (8.61 ppm ) as a relatively sharp singlet compared to the broad amide protons of the carbamate.
NMR (100 MHz, )
While
-
Carbonyl (
): Expected ~150–155 ppm. The group affects this shift, distinguishing it from simple carbamates. -
Benzylic
: Expected ~70–72 ppm. (Compared to ~67 ppm for Benzyl carbamate and ~65 ppm for Benzyl alcohol). -
Aromatic: Typical benzyl pattern (~128–135 ppm).
Purity Assessment Workflow
Use this decision tree to interpret your NMR data during synthesis or quality control.
Caption: Logical workflow for assessing the purity of this compound batches.
References
-
Gorelik, D. J., Turner, J. A., & Taylor, M. S. (2022).[3] Supporting Information: Reversible Covalent Bonding of bis-Boronic Acids. Organic Letters. (Contains specific
H NMR characterization data for this compound). -
BenchChem. (n.d.). Experimental Protocols: Synthesis of Benzyl (chlorosulfonyl)
-
Royal Society of Chemistry. (2020).
-
National Institutes of Health (NIH). (2022).
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
